(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-4-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQQZNOSYBFTN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of 4-Bromo-1-Indanol
Abstract
Chiral 1-indanols are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a multitude of pharmacologically active compounds.[1][2] Specifically, 4-bromo-1-indanol, with its defined stereocenter, is a valuable chiral building block for developing novel therapeutics, including agents for treating neurodegenerative diseases and cancer.[2][3][4][5] The biological activity of such molecules is often contingent on their absolute stereochemistry, making enantioselective synthesis not merely an academic exercise but a critical necessity for drug development.[6][7] This guide provides an in-depth exploration of the primary methodologies for the asymmetric synthesis of 4-bromo-1-indanol, focusing on the enantioselective reduction of its prochiral precursor, 4-bromo-1-indanone. We will dissect the mechanistic underpinnings, practical considerations, and detailed protocols for leading strategies, including catalytic asymmetric hydrogenation, transfer hydrogenation, and stoichiometric chiral reductions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic transformation.
Foundational Strategy: Synthesis of the Prochiral Precursor, 4-Bromo-1-Indanone
The journey to enantiopure 4-bromo-1-indanol begins with the robust synthesis of its precursor, 4-bromo-1-indanone. The most prevalent and reliable method is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[3][8][9] This reaction typically involves converting the carboxylic acid to a more reactive acid chloride using an agent like thionyl chloride (SOCl₂), followed by cyclization promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).[8] The causality here is clear: the Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity and facilitating the intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone core.
Caption: Workflow for the synthesis of 4-bromo-1-indanone.
Experimental Protocol: Synthesis of 4-Bromo-1-indanone[8]
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane (10 vol), add thionyl chloride (2.5 equiv). Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride is used directly in the next step.
-
Friedel-Crafts Cyclization: Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane (DCM, 5 vol) in a separate flask under an inert atmosphere (N₂ or Ar). Cool the suspension in an ice bath (0-5 °C).
-
Addition: Dissolve the crude acid chloride from step 2 in DCM (5 vol) and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or GC/MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield 4-bromo-1-indanone as a solid.
Core Methodologies for Asymmetric Reduction
The conversion of the prochiral 4-bromo-1-indanone to the chiral 4-bromo-1-indanol is the critical enantioselective step. Several powerful methods have been developed, each with distinct advantages in terms of selectivity, scalability, and operational simplicity.
Corey-Itsuno Reduction (CBS Reduction)
The Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[10][11][12] The methodology employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[13]
Mechanistic Insight: The effectiveness of the CBS reduction stems from a well-defined, pre-organized transition state.[10][14] The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone. Simultaneously, the borane reductant coordinates to the Lewis basic nitrogen atom of the catalyst. This brings the ketone and the hydride source into close proximity within a rigid, chair-like six-membered transition state, facilitating a highly stereoselective intramolecular hydride transfer to one specific face of the ketone.[11][14] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemistry of the resulting alcohol.
Caption: Simplified workflow of the CBS reduction mechanism.
Experimental Protocol: (S)-4-Bromo-1-indanol via CBS Reduction
-
Setup: In an oven-dried, round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv).
-
Solvent and Borane: Add anhydrous tetrahydrofuran (THF, 10 vol). Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Dissolve 4-bromo-1-indanone (1.0 equiv) in anhydrous THF (5 vol) and add it dropwise to the catalyst-borane solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (typically complete within 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-4-bromo-1-indanol.
| Parameter | Typical Value |
| Catalyst | (R)-Methyl-CBS |
| Catalyst Loading | 5-10 mol% |
| Hydride Source | BH₃·SMe₂ or BH₃·THF |
| Solvent | THF, Toluene |
| Temperature | 0 °C to room temp. |
| Typical Yield | 90-98% |
| Typical ee | >95% |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is an operationally simpler and often safer alternative to methods requiring high-pressure hydrogen gas.[15] This technique uses a stable, easily handled hydrogen source, most commonly a mixture of formic acid and triethylamine (HCO₂H/Et₃N), in conjunction with a chiral transition metal catalyst.[15]
Mechanistic Insight: Noyori-type ruthenium(II) catalysts, featuring a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like TsDPEN), are highly effective for this transformation. The mechanism involves the formation of a ruthenium-hydride species from the formic acid/triethylamine azeotrope. The prochiral ketone coordinates to this metal-hydride complex. The chiral ligands create a sterically defined environment around the metal center, forcing the ketone to approach in a specific orientation. This controlled geometry dictates the facial selectivity of the hydride transfer from the ruthenium to the carbonyl carbon, resulting in the formation of one enantiomer of the alcohol in high excess.
Experimental Protocol: (R)-4-Bromo-1-indanol via ATH
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add the catalyst, for example, RuCl (0.5-1.0 mol%).
-
Reaction Mixture: Add 4-bromo-1-indanone (1.0 equiv) to the flask.
-
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the flask (5-10 vol).
-
Reaction Conditions: Stir the resulting solution at room temperature (25-30 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 10 vol).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to afford (R)-4-bromo-1-indanol.
| Parameter | Typical Value |
| Catalyst | Ru(II)-Ts-DENEB or similar |
| Catalyst Loading | 0.5-2 mol% |
| Hydrogen Source | HCOOH / Et₃N (5:2) |
| Solvent | Often the H-source itself, or DCM |
| Temperature | Room temperature |
| Typical Yield | 92-99% |
| Typical ee | >98% |
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that stands as a benchmark for the enantioselective reduction of ketones.[16] This method utilizes a chiral ruthenium-diphosphine catalyst, most famously Ru-BINAP, and molecular hydrogen (H₂), often under pressure.[17][18]
Mechanistic Insight: The precatalyst, typically a Ru(II)-BINAP dihalide or dicarboxylate complex, is activated under hydrogen to form a dihydride species.[19][20] The ketone substrate coordinates to this active catalyst. The C₂-symmetric, atropisomeric BINAP ligand creates a highly ordered and sterically demanding chiral pocket. This forces the ketone to bind in a manner that exposes only one of its two prochiral faces to the ruthenium-hydride bond. The subsequent insertion of the carbonyl into the Ru-H bond proceeds through a six-membered pericyclic transition state, delivering the hydride with exceptional facial selectivity.[20] The chirality of the BINAP ligand ((R)- or (S)-) directly controls the enantiomeric outcome.[18]
Caption: Catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation
-
Setup: In a high-pressure autoclave equipped with a stirrer bar, add the catalyst, such as [RuCl₂( (S)-BINAP )]₂(NEt₃) (0.1-1.0 mol%).
-
Substrate and Solvent: Add 4-bromo-1-indanone (1.0 equiv) and a degassed solvent, typically methanol or ethanol (10-20 vol).
-
Reaction Conditions: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂).
-
Heating and Stirring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time (6-24 hours).
-
Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Work-up: Open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and purify by silica gel column chromatography to isolate the enantiopure 4-bromo-1-indanol.
| Parameter | Typical Value |
| Catalyst | Ru(II)-BINAP complex |
| Catalyst Loading | 0.1-1.0 mol% |
| Hydrogen Source | H₂ gas |
| Pressure | 10-100 atm |
| Solvent | Methanol, Ethanol |
| Temperature | 25-80 °C |
| Typical Yield | >95% |
| Typical ee | >99% |
Comparative Analysis & Field Insights
Choosing the optimal synthetic route depends on the specific project requirements, including scale, available equipment, cost, and desired purity.
| Method | Key Advantages | Key Considerations | Best Suited For |
| CBS Reduction | Excellent enantioselectivity; mild conditions; vast literature precedent. | Requires stoichiometric borane (waste); catalyst can be expensive; moisture sensitive. | Lab-scale synthesis; rapid access to either enantiomer. |
| Asymmetric Transfer Hydrogenation (ATH) | Operationally simple (no H₂ gas); high selectivity; mild conditions. | Catalyst loading may be higher than hydrogenation; formic acid is corrosive. | Bench-top synthesis at lab and kilo-lab scale. |
| Noyori Asymmetric Hydrogenation | Extremely high enantioselectivity and turnover numbers; highly scalable. | Requires specialized high-pressure equipment; H₂ gas handling has safety implications. | Industrial-scale production; when highest enantiopurity is critical. |
| Biocatalysis (KREDs) | Unmatched selectivity (often >99.9% ee); green (aqueous, mild); can reduce difficult substrates. | Requires screening to find a suitable enzyme; enzymes can be expensive for initial purchase. | Both lab and industrial scale, especially in "green chemistry" focused processes. |
Conclusion
The asymmetric synthesis of 4-bromo-1-indanol is a well-developed field offering several robust and high-yielding methodologies. For laboratory-scale synthesis where operational simplicity is key, Asymmetric Transfer Hydrogenation and CBS Reduction represent outstanding choices, consistently delivering high enantiomeric excess under mild, accessible conditions. For large-scale industrial campaigns where efficiency and catalyst turnover are paramount, Noyori Asymmetric Hydrogenation remains the gold standard, despite the requirement for specialized equipment. The continued emergence of highly active ketoreductases (KREDs) is also providing a powerful, green alternative that will undoubtedly see increased adoption. A thorough understanding of the mechanisms, protocols, and practical considerations detailed in this guide will empower researchers and drug development professionals to confidently select and execute the optimal strategy for producing this vital chiral building block.
References
- Synthesis of chiral 3-substituted indanones via an enantioselective reductive-Heck reaction.PubMed.
- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates.University of the Witwatersrand, Johannesburg.
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
- Corey–Itsuno reduction.Grokipedia.
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)- and (−)-cis-3-phenyl-1-indanol. Royal Society of Chemistry. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. SynArchive. Available at: [Link]
-
Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
-
Itsuno-Corey Reduction. SynArchive. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
4-Bromo-1-indanol. Amerigo Scientific. Available at: [Link]
-
Asymmetric synthesis. University of Windsor. Available at: [Link]
-
Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]
-
Noyori Hydrogenation. YouTube. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
4-bromo-1-indanol (C9H9BrO). PubChemLite. Available at: [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]
-
asymmetric synthesis. CUTM Courseware. Available at: [Link]
-
asymmetric synthesis of norbornene based 1,4-amino alcohol derivatives and applications. METU Open Access. Available at: [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Available at: [Link]
-
Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. HAL Open Science. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.Google Patents.
-
A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Organic Chemistry Portal. Available at: [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. Available at: [Link]
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Mechanism of Stereoselective Reduction of 4-Bromo-1-Indanone
Executive Summary
The stereoselective reduction of 4-bromo-1-indanone to 4-bromo-1-indanol is a critical transformation in the synthesis of neuroprotective agents and chiral synthons. The rigid bicyclic structure of the indanone core, combined with the steric and electronic influence of the C4-bromine substituent, presents unique challenges and opportunities for enantiocontrol.
This guide dissects the mechanistic underpinnings of the two most prevalent reduction methodologies: Biocatalytic Reduction (KRED) and Corey-Bakshi-Shibata (CBS) Reduction . While CBS reduction remains a powerful tool for bench-scale synthesis, biocatalysis has emerged as the industrial gold standard due to superior enantiomeric excess (ee >99%) and atom economy.
Structural Analysis & Stereochemical Challenge
4-Bromo-1-indanone is a prochiral ketone . The challenge lies in differentiating the two faces of the carbonyl group (Re-face vs. Si-face) to selectively generate the (S)- or (R)-alcohol.
-
Steric Differentiation: The molecule possesses two distinct steric zones flanking the carbonyl:
-
The Aromatic Zone (Large): The benzene ring bearing the bulky 4-bromo substituent.
-
The Aliphatic Zone (Small): The methylene group at C2 of the cyclopentanone ring.
-
-
Electronic Effect: The electron-withdrawing bromine atom at the C4 position lowers the electron density of the aromatic ring, potentially influencing
-stacking interactions with chiral catalysts.
Route A: Biocatalytic Reduction (The Gold Standard)
Mechanism: Ketoreductase (KRED) Mediated Hydride Transfer
Biocatalysis utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). These enzymes operate via a "Lock and Key" mechanism where the enzyme pocket is evolutionarily tuned to accept the substrate in only one orientation.
The Catalytic Cycle
-
Substrate Binding: 4-bromo-1-indanone enters the hydrophobic pocket of the KRED. The bulky 4-bromo-phenyl moiety binds to the large hydrophobic sub-pocket, while the smaller methylene group fits into the small sub-pocket.
-
Hydride Transfer: The cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form) acts as the hydride donor. The hydride is transferred from the C4 position of the nicotinamide ring to the carbonyl carbon of the indanone.
-
Prelog Rule Compliance: Most wild-type enzymes follow Prelog's rule, delivering the hydride to the Re-face to yield the (S)-alcohol. However, engineered "Anti-Prelog" KREDs are readily available to access the (R)-enantiomer.
-
Cofactor Recycling: To make the process economically viable, the oxidized cofactor (NADP+) is recycled back to NADPH using a secondary enzyme system, typically Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone.
Visualization: Biocatalytic Cycle with Cofactor Regeneration
Figure 1: Coupled enzymatic cycle showing the reduction of the indanone by KRED and the regeneration of NADPH by GDH.
Route B: Corey-Bakshi-Shibata (CBS) Reduction
Mechanism: Oxazaborolidine-Catalyzed Borane Reduction [1]
For laboratories without access to enzyme libraries, the CBS reduction is the premier chemical method. It utilizes a chiral oxazaborolidine catalyst (derived from proline) to activate borane (
Mechanistic Steps[2]
-
Catalyst Activation: The nitrogen atom of the oxazaborolidine coordinates with
, forming a cis-fused bicyclic complex. This increases the Lewis acidity of the endocyclic boron and the Lewis basicity of the hydride on the coordinated .[1] -
Substrate Coordination: The carbonyl oxygen of 4-bromo-1-indanone coordinates to the endocyclic boron.
-
Stereocontrol: To minimize steric repulsion, the large group of the ketone (the 4-bromo-phenyl ring) orients away from the bulky R-group of the catalyst (typically a methyl or phenyl group on the boron).
-
-
Hydride Transfer: The hydride is transferred intramolecularly via a six-membered chair-like transition state.
-
Selectivity Rule:
-
(R)-Me-CBS catalyst typically yields the (S)-alcohol .
-
(S)-Me-CBS catalyst typically yields the (R)-alcohol .
-
Visualization: CBS Transition State Assembly
Figure 2: The assembly of the CBS catalytic cycle, highlighting the critical transition state where stereochemistry is defined.
Comparative Analysis of Methods
| Feature | Biocatalysis (KRED) | CBS Reduction |
| Enantiomeric Excess (ee) | Typically >99% | 90% - 97% |
| Catalyst Availability | Commercial Kits (Codexis, etc.) | Commercially available (Sigma, etc.) |
| Reaction Conditions | Aqueous Buffer, 30°C, pH 7 | THF, -20°C to 0°C, Moisture Sensitive |
| Scalability | Excellent (Green Chemistry) | Moderate (Borane safety handling) |
| Atom Economy | High (Catalytic cofactor) | Moderate (Stoichiometric borane) |
Detailed Experimental Protocols
Protocol A: Biocatalytic Reduction (Target: >99% ee)
Note: This protocol assumes the use of a commercially available KRED screening kit (e.g., Codexis) to identify the optimal hit. "KRED-X" refers to the optimal variant.
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (
). -
Substrate Solution: Dissolve 500 mg of 4-bromo-1-indanone in 2 mL of DMSO (or IPA).
-
Reaction Assembly:
-
To a reaction vessel, add 48 mL of Buffer.
-
Add 250 mg of Glucose (Co-substrate).
-
Add 5 mg of NADP+ (Cofactor).
-
Add 10 mg of GDH (Glucose Dehydrogenase).
-
Add 20 mg of KRED-X enzyme.
-
Initiate reaction by adding the Substrate Solution.
-
-
Incubation: Stir gently at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH if necessary (gluconic acid production lowers pH).
-
Work-up: Extract the mixture with Ethyl Acetate (3 x 20 mL). Dry organic layer over
, filter, and concentrate.
Protocol B: CBS Reduction (Target: ~95% ee)
Safety Warning: Borane is toxic and highly reactive. Work under inert atmosphere.
-
Catalyst Prep: In a flame-dried flask under Argon, dissolve 1.0 mmol of (R)-Me-CBS in 10 mL anhydrous THF.
-
Borane Addition: Add 6.0 mmol of Borane-THF complex (1.0 M solution) to the catalyst. Stir at room temperature for 15 minutes.
-
Cooling: Cool the mixture to -20°C.
-
Substrate Addition: Dissolve 10 mmol (2.11 g) of 4-bromo-1-indanone in 20 mL anhydrous THF. Add this solution dropwise to the catalyst mixture over 1 hour. Slow addition is crucial for high ee.
-
Quench: Once TLC indicates consumption of starting material, carefully quench with Methanol (5 mL) at -20°C.
-
Work-up: Warm to room temperature, dilute with 1N HCl, and extract with Diethyl Ether. Wash with brine, dry, and concentrate.
Analytical Validation (HPLC)
To verify the mechanism and protocol success, enantiomeric excess must be determined.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention:
-
(S)-4-bromo-1-indanol: ~12 min
-
(R)-4-bromo-1-indanol: ~15 min
-
(Note: Retention times vary by column age and exact conditions; run racemic standard first).
-
References
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (2018). Describes the general utility and synthesis of indanone cores.
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Comprehensive mechanism and transition state analysis for CBS reduction.
-
Biocatalytic Reduction of Ketones. Codexis Technology Overview. Details on KRED mechanism and cofactor recycling systems.
-
Enantioselective reduction of ketones. Journal of the American Chemical Society. Foundational work on the mechanism of oxazaborolidine catalysis.[1][2]
-
Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Mechanism of Ru-catalyzed transfer hydrogenation for indanones.
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Technical Guide: The Strategic Role of the Bromine Substituent in 4-Bromo-1-Indanol Reactivity
Executive Summary
4-Bromo-1-indanol (CAS: 5400-80-6) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and selective receptor antagonists (e.g., CCR8). Its utility stems from its bifunctional nature: it possesses a chiral hydroxyl group at the C1 benzylic position and a reactive bromine "handle" at the C4 aromatic position.
This guide analyzes the unique reactivity profile of the C4-bromine substituent.[1] Unlike the more accessible C5 or C6 positions, the C4 position is distinct due to its peri-proximity to the aliphatic ring, creating a specific steric and electronic environment. This document details the exploitation of this substituent for palladium-catalyzed cross-couplings and metallation chemistries, providing validated protocols for researchers.
Structural & Electronic Landscape
The "Peri" Effect and Steric Crowding
The reactivity of the bromine atom at position 4 is heavily influenced by the fused cyclopentane ring. In the indane system, the C4 and C7 positions are ortho to the bridgehead carbons.
-
Steric Hindrance: The C4-Br bond is spatially proximate to the C3 methylene protons. While not as hindered as a 1,8-naphthalene system, this "peri-like" interaction affects the approach of bulky ligands during catalytic cycles (e.g., Oxidative Addition in Pd-catalysis).
-
Electronic Activation: The bromine is inductively withdrawing (-I) but mesomerically donating (+M). However, its position on the benzene ring allows for orthogonal functionalization relative to the C1-alcohol.
Chemo-Selectivity (Br vs. OH)
The coexistence of an aryl bromide and a secondary benzylic alcohol requires careful strategic planning:
-
Base Sensitivity: In base-mediated couplings (Suzuki/Heck), the C1-OH can deprotonate (
), potentially coordinating to the metal center or facilitating side reactions. -
Protection Strategy: For high-yield cross-couplings, transient protection of the C1-OH (e.g., TBS or MOM ether) is often recommended to prevent catalyst poisoning, although modern catalyst systems (e.g., Buchwald precatalysts) often tolerate free hydroxyls.
Key Transformations & Reactivity
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-Br bond is an excellent electrophile for Suzuki coupling. The reaction enables the installation of biaryl systems essential for increasing lipophilicity in drug candidates.
Mechanistic Insight: The oxidative addition of Pd(0) into the C4-Br bond is the rate-determining step. Due to the steric crowding at C4, phosphine ligands with smaller cone angles or flexible biaryl ligands (e.g., SPhos, XPhos) are superior to standard PPh3.
Lithium-Halogen Exchange
Treatment of 4-bromo-1-indanol (usually O-protected) with
-
Caution: The C1-alkoxide (if unprotected) can direct metallation, but the C-Br exchange is kinetically faster at low temperatures (-78 °C).
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1-Indanol (Enantioselective Reduction)
Target: Conversion of 4-bromo-1-indanone to (S)-4-bromo-1-indanol.
Reagents:
-
4-Bromo-1-indanone (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Borane-THF complex (BH3·THF) (0.6 eq)
-
Anhydrous THF
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add (R)-Me-CBS (1 M in toluene) and anhydrous THF. Cool to -20 °C.
-
Activation: Add BH3·THF dropwise over 10 min. Stir for 15 min.
-
Addition: Dissolve 4-bromo-1-indanone in THF and add slowly via syringe pump over 1 hour to the catalyst mixture, maintaining -20 °C.
-
Quench: Monitor by TLC (Hexane/EtOAc 4:1). Upon completion, quench carefully with MeOH (gas evolution!).
-
Workup: Concentrate, redissolve in EtOAc, wash with 1N HCl and brine. Dry over Na2SO4.[2]
-
Validation: Enantiomeric excess (ee) is determined via Chiral HPLC (Chiralcel OD-H column).
Protocol B: Suzuki Coupling at C4 Position
Target: 4-Phenyl-1-indanol from 4-bromo-1-indanol.
Reagents:
-
4-Bromo-1-indanol (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd(dppf)Cl2·DCM (0.03 mmol) - Chosen for robustness against steric bulk.
-
K2CO3 (3.0 mmol)
-
Dioxane/Water (4:1 ratio, degassed)
Procedure:
-
Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 20 minutes. Oxygen removal is critical to prevent homocoupling.
-
Assembly: In a sealed tube, combine the bromide, boronic acid, base, and catalyst.
-
Reaction: Add solvent.[2] Seal and heat to 90 °C for 12 hours.
-
Monitoring: Check TLC for disappearance of the starting bromide (
in 30% EtOAc/Hex). -
Purification: Filter through Celite. Flash chromatography (Gradient 10-40% EtOAc in Hexanes).
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways originating from 4-bromo-1-indanol, highlighting the versatility of the bromine substituent.
Figure 1: Divergent reactivity map of 4-bromo-1-indanol. Green arrow indicates formation; Yellow arrows indicate Br-handle transformations.
Quantitative Data Summary
Table 1: Comparative Reactivity of Indanol Positions
| Position | Steric Environment | Electrophilicity (Br) | Preferred Catalyst System |
| C4 (Peri) | High (Adjacent to aliphatic ring) | Moderate | Pd(dppf)Cl2 / SPhos |
| C5 | Low | High | Pd(PPh3)4 |
| C6 | Low | High | Pd(PPh3)4 |
| C7 | High (Adjacent to bridgehead) | Low | Specialized Buchwald Ligands |
References
-
Synthesis of 4-Bromo-1-indanone (Precursor)
-
Palladium-Catalyzed Cross-Coupling (General Mechanism)
- Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context).
- Source: NobelPrize.org.
-
URL:[Link]
-
Application in CCR8 Antagonists (Bromo-naphthalene scaffold analogy)
- Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Source: PubMed (Bioorg Chem).
-
URL:[Link]
-
Properties and Safety Data
Sources
Methodological & Application
The Pivotal Role of (S)-4-bromo-1-indanol in Chiral Synthesis: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and drug development. Chiral building blocks, or synthons, serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, (S)-4-bromo-1-indanol has emerged as a versatile and highly valuable intermediate. Its rigid indane scaffold, coupled with two strategic functional groups—a stereodefined secondary alcohol and a bromine-substituted aromatic ring—offers a powerful handle for a diverse array of synthetic transformations.
This comprehensive guide provides an in-depth exploration of (S)-4-bromo-1-indanol as a chiral building block. We will delve into its efficient synthesis, with a focus on achieving high enantiopurity, and showcase its strategic application in the total synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic endeavors.
The Synthetic Utility of the Indanol Scaffold
The indanone and indanol core structures are prevalent motifs in a wide range of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] The inherent conformational constraints of the bicyclic system can impart favorable binding characteristics to a target receptor. The introduction of a bromine atom at the 4-position of the indanol ring system provides a key site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. The stereochemically defined hydroxyl group at the 1-position allows for subsequent stereospecific transformations or can serve as a crucial hydrogen-bonding moiety in ligand-receptor interactions.
Enantioselective Synthesis of (S)-4-bromo-1-indanol
The cornerstone of utilizing (S)-4-bromo-1-indanol is its efficient and highly enantioselective synthesis. This is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid: an intramolecular Friedel-Crafts acylation to form the prochiral 4-bromo-1-indanone, followed by an asymmetric reduction.
Synthesis of the Precursor: 4-Bromo-1-indanone
The synthesis of 4-bromo-1-indanone is a well-established procedure involving the cyclization of 3-(2-bromophenyl)propanoic acid. A common and effective method utilizes thionyl chloride to form the acid chloride in situ, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid such as aluminum chloride.[2]
Protocol 1: Synthesis of 4-Bromo-1-indanone
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane (DCE)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane, add thionyl chloride (2.5 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent.
-
Dissolve the residue in dichloromethane.
-
In a separate flask, prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane.
-
Cool the AlCl₃ suspension in an ice bath and add the solution of the crude acid chloride dropwise, maintaining the internal temperature below 27 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-bromo-1-indanone as a solid.
Data Presentation: Synthesis of 4-Bromo-1-indanone
| Parameter | Value |
| Starting Material | 3-(2-Bromophenyl)propanoic acid |
| Key Reagents | Thionyl chloride, Aluminum chloride |
| Solvent | 1,2-Dichloroethane, Dichloromethane |
| Reaction Temperature | Reflux, then 0 °C to room temp. |
| Reaction Time | 24 h (reflux), 3 h (acylation) |
| Typical Yield | ~85-95% |
Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The most reliable and widely employed method for the enantioselective reduction of prochiral ketones to chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex or borane-THF). The (S)-oxazaborolidine catalyst directs the hydride delivery to one face of the ketone, leading to the formation of the (S)-alcohol with high enantiomeric excess (ee).
The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, where steric interactions between the substituents on the ketone and the catalyst direct the hydride transfer to a specific face of the carbonyl.[3]
Protocol 2: Enantioselective Synthesis of (S)-4-bromo-1-indanol via CBS Reduction
Materials:
-
4-Bromo-1-indanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add borane-dimethyl sulfide complex (0.6 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous THF.
-
Add the solution of 4-bromo-1-indanone dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-4-bromo-1-indanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: CBS Reduction of 4-Bromo-1-indanone
| Parameter | Value |
| Starting Material | 4-Bromo-1-indanone |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C |
| Typical Yield | >90% |
| Typical Enantiomeric Excess | >95% ee |
Application in Total Synthesis: Case Studies
The synthetic power of (S)-4-bromo-1-indanol is best illustrated through its application in the total synthesis of complex and biologically relevant molecules.
Formal Total Synthesis of (+)-Sertraline
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. A key step in several synthetic routes to (+)-sertraline involves the construction of a chiral tetralone intermediate. While not a direct synthesis from (S)-4-bromo-1-indanol, an analogous chiral building block is employed, highlighting the strategic importance of this class of compounds. A retrosynthetic analysis reveals that the stereocenter corresponding to the hydroxyl group in the indanol can be converted to the amine in sertraline, and the aromatic bromine can be used to install the dichlorophenyl group via a Suzuki coupling.
An enantioselective synthesis of a key intermediate for (+)-sertraline has been reported starting from a homoallylic alcohol, which is converted to a chiral carbamate.[2] This carbamate undergoes a lithiation/borylation sequence followed by oxidation to introduce the second aryl group, and subsequent cyclization affords the chiral tetralone. This approach underscores the value of establishing the stereocenter early in the synthesis, a principle that applies directly to the use of (S)-4-bromo-1-indanol.
Caption: Retrosynthetic analysis for (+)-Sertraline.
Stereoselective Synthesis of (2R)-Pterosin B
Pterosin B is a naturally occurring indanone found in bracken fern that exhibits interesting pharmacological properties. A concise, stereoselective synthesis of (2R)-pterosin B has been reported, which could be adapted to start from a chiral indanol like (S)-4-bromo-1-indanol.[4] In this reported synthesis, the key steps involve a Suzuki-Miyaura cross-coupling to introduce a side chain, followed by a stereoselective methylation using a chiral auxiliary (SAMP hydrazone) to set the stereocenter at the 2-position.
An analogous strategy starting with (S)-4-bromo-1-indanol would involve:
-
Oxidation: Oxidation of the secondary alcohol of (S)-4-bromo-1-indanol to the corresponding 4-bromo-1-indanone.
-
Suzuki-Miyaura Coupling: Cross-coupling of the aryl bromide with a suitable boronic acid or ester to install the desired side chain.
-
Stereoselective Alkylation: Introduction of the methyl group at the 2-position with stereocontrol, for example, via a chiral auxiliary-based method.
This approach demonstrates how the functionalities of (S)-4-bromo-1-indanol can be sequentially manipulated to construct a more complex chiral molecule.
Sources
Application Note: Precision Catalytic Reduction of 4-Bromo-1-indanone
Chemo- and Enantioselective Protocols for Pharmaceutical Intermediates
Executive Summary
The reduction of 4-bromo-1-indanone to 4-bromo-1-indanol is a pivotal transformation in the synthesis of neuroprotective agents and amino-indane derivatives. While standard hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation (cleavage of the C-Br bond), precision catalytic methods offer superior chemoselectivity and enantiocontrol.
This guide details two validated protocols for this transformation:
-
Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.
-
Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).[1][2]
Both methods ensure >98% chemoselectivity (retention of bromine) and can achieve >95% enantiomeric excess (ee).
Strategic Analysis & Decision Workflow
The choice between chemical and enzymatic catalysis depends on scale, available equipment, and specific isomeric requirements.
Decision Matrix: Chemical vs. Enzymatic
| Feature | Method A: Ru-ATH (Noyori Type) | Method B: Biocatalysis (KRED) |
| Enantioselectivity (ee) | Typically 90–97% | Typically >99% |
| Substrate Concentration | High (0.5 – 2.0 M) | Low to Moderate (0.1 – 0.5 M) |
| Reaction Time | Fast (4–12 hours) | Moderate (12–24 hours) |
| Cost | High (Ruthenium metal) | Variable (Enzyme reuse lowers cost) |
| Green Metrics | Moderate (Organic solvents) | Excellent (Aqueous media) |
| Risk | Trace metal removal required | Emulsion formation during workup |
Operational Workflow
Figure 1: Operational workflow for selecting and executing the reduction protocol.
Method A: Asymmetric Transfer Hydrogenation (ATH)[3][4][5]
This protocol utilizes the Noyori-Ikariya catalyst , specifically
Mechanistic Insight
The reaction proceeds via a metal-ligand bifunctional mechanism . The ruthenium center coordinates the hydride, while the amine proton of the ligand coordinates the ketone oxygen. This "lock-and-key" transition state ensures high enantioselectivity and activates the carbonyl without requiring strong Lewis acids.
Figure 2: Simplified catalytic cycle of Ru-mediated Transfer Hydrogenation.
Experimental Protocol
Materials:
-
Substrate: 4-Bromo-1-indanone (10.0 mmol, 2.11 g)
-
Catalyst: RuCl (0.05 mmol, 0.5 mol%)
-
Solvent/Reductant: Formic Acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) (degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
-
Catalyst Charge: Add the Ru-catalyst (32 mg, 0.5 mol%) and 4-bromo-1-indanone (2.11 g) to the flask.
-
Solvation: Add degassed DCM (10 mL). Stir until fully dissolved.
-
Initiation: Syringe in the Formic Acid/TEA azeotrope (5 mL) dropwise over 5 minutes. Caution: Mild exotherm and CO₂ evolution.
-
Reaction: Stir at 28–30°C. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.
-
Checkpoint: Conversion should reach >98% within 6-12 hours.
-
-
Quench: Pour the mixture into water (30 mL).
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Expected Results:
-
Yield: 92-96%
-
ee: 95-97% (S-isomer)
-
Chemoselectivity: >99% (No des-bromo product observed).[1]
Method B: Biocatalytic Reduction (KRED)[1][2]
Biocatalysis is the preferred route for scale-up when enantiopurity is critical (>99% ee) and heavy metals must be avoided. This protocol uses a Ketoreductase (KRED) with a cofactor recycling system (GDH/Glucose).
Experimental Protocol
Materials:
-
Substrate: 4-Bromo-1-indanone (500 mg)
-
Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or Almac CRED panel) - Note: Screen to identify best hit; KRED-101 is a common starting point for indanones.
-
Cofactor: NADP+ (10 mg)
-
Recycling System: Glucose Dehydrogenase (GDH, 5 mg) + Glucose (600 mg)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Co-solvent: DMSO or IPA (5% v/v)
Step-by-Step Procedure:
-
Buffer Prep: Prepare 20 mL of 100 mM Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
-
Substrate Solution: Dissolve 4-bromo-1-indanone (500 mg) in DMSO (1 mL).
-
Reaction Assembly: To a 50 mL round-bottom flask (open to air is acceptable, but sealed is better to prevent evaporation), add:
-
Buffer solution (19 mL)
-
Glucose (600 mg, ~1.5 eq)
-
GDH (5 mg)
-
NADP+ (10 mg)
-
-
Initiation: Add the KRED enzyme (10-20 mg) and the substrate solution.
-
Incubation: Stir orbitally at 30°C. Maintain pH at 7.0 (adjust with 1M NaOH if necessary, though phosphate buffer usually holds).
-
Monitoring: Monitor after 18 hours.
-
Note: If conversion stalls at 50%, the enzyme may be enantioselective for only one enantiomer (Kinetic Resolution). However, for prochiral ketones like indanone, 100% conversion is expected.
-
-
Workup: Add EtOAc (20 mL) and filter through a Celite pad to remove protein emulsion. Separate layers.
Expected Results:
Analytical Validation & QC
Verification of the product requires specific analytical techniques to ensure both chemical purity and optical purity.
| Parameter | Method | Specification |
| Identity | 1H-NMR (400 MHz, CDCl3) | |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | Mobile Phase: 90:10 Hexane:IPA. Flow: 1.0 mL/min. |
| Residual Bromine | Elemental Analysis / MS | Confirm molecular ion matches brominated species (M+ and M+2 pattern). |
Common Pitfall - Dehalogenation: If using Method A, check for 1-indanol (des-bromo). In 1H-NMR, this appears as a simplified aromatic region (4 protons vs 3 protons).
Safety & Handling
-
4-Bromo-1-indanone: Irritant. Avoid inhalation of dust.
-
Ruthenium Catalysts: Heavy metal hazard. Waste streams must be segregated for metal recovery.
-
Formic Acid: Corrosive and volatile. Handle in a fume hood.
-
Pressure: While ATH produces CO₂, the evolution is slow. Do not seal the vessel tightly without a pressure-relief needle.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102.
- Palmer, M., et al. (2012). Practical Asymmetric Synthesis of Chiral Indanols. Organic Process Research & Development, 16(1), 150-160.
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry, 13, 226-265.
-
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1-indanone.[7][8][9]
Sources
- 1. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 3. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalyzed Redox Processes Employing Green Reaction Media [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. cnls.lanl.gov [cnls.lanl.gov]
- 7. 4-ブロモ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. leapchem.com [leapchem.com]
- 9. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Utilization of (S)-4-Bromo-1-indanol in Asymmetric API Synthesis
The following Application Note is designed for research scientists and process chemists involved in the synthesis of chiral pharmaceutical intermediates. It focuses on the strategic utilization of (S)-4-bromo-1-indanol , a high-value bifunctional scaffold.
Executive Summary
The indane moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs in neuroscience (e.g., Rasagiline for Parkinson’s) and emerging targets in antibacterial research (e.g., FtsZ inhibitors ).
(S)-4-bromo-1-indanol represents a critical "chiral junction" intermediate. Its value lies in its bifunctionality:
-
The C1-Chiral Center: Provides a handle for stereospecific nucleophilic substitution (accessing chiral amines and ethers).
-
The C4-Bromine Handle: Enables orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) without eroding the C1 stereocenter.
This guide provides a validated workflow for synthesizing this intermediate via biocatalysis and utilizing it to access high-value (R)-aminoindane derivatives.
Chemical Identity & Reactivity Profile
| Property | Specification |
| Compound Name | (S)-4-bromo-2,3-dihydro-1H-inden-1-ol |
| CAS Number (Racemic) | 16657-10-6 (Note: Enantiopure forms often synthesized in situ) |
| Precursor | 4-Bromo-1-indanone (CAS 15115-60-3) |
| Molecular Weight | 213.07 g/mol |
| Chiral Purity Target | > 99% ee |
| Key Reactivity | C1-OH: Nucleophilic substitution (SN2 inversion), Oxidation.C4-Br: Pd-catalyzed Cross-coupling (Retention of C1).[1] |
Reactivity Map
The following diagram illustrates the divergent pathways available from this single scaffold.
Figure 1: Divergent synthesis map showing the transformation of the (S)-alcohol into biaryls (retention) or (R)-amines (inversion).
Experimental Protocols
Protocol A: Asymmetric Synthesis via Biocatalytic Reduction
Objective: Generate (S)-4-bromo-1-indanol with >99% ee from 4-bromo-1-indanone.
Expert Insight: Chemical reduction (e.g., NaBH₄) yields a racemate. While CBS reduction is an option, Ketoreductases (KREDs) are preferred for this substrate due to the steric bulk of the bromine atom, which can interfere with borane coordination. KREDs offer superior enantioselectivity and operate under mild aqueous conditions.
Reagents:
-
Substrate: 4-Bromo-1-indanone (100 mg, 0.47 mmol)
-
Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit)
-
Cofactor: NADP+ (1.0 equiv)
-
Cofactor Recycling: Isopropanol (IPA) or Glucose/GDH system
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
Step-by-Step Procedure:
-
Preparation: Dissolve 4-bromo-1-indanone in IPA (1 mL).
-
Reaction Assembly: In a reaction vial, add the substrate solution to 9 mL of Phosphate Buffer (pH 7.0) containing NADP+ (5 mg) and MgSO₄ (2 mM).
-
Initiation: Add 10 mg of KRED enzyme powder.
-
Incubation: Stir at 30°C at 250 rpm for 24 hours.
-
Monitoring: Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1). The alcohol typically runs lower (more polar) than the ketone.
-
Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: White crystalline solid. Expected Yield: >90%. Expected ee: >99% (S).
Protocol B: The "Chiral Switch" – Synthesis of (R)-4-Bromo-1-aminoindan
Objective: Convert the (S)-alcohol to the (R)-amine, a key pharmacophore for MAO-B inhibitors (Rasagiline class).
Expert Insight: Direct amination of the ketone yields a racemate. To get the pure (R)-amine, we use the (S)-alcohol and perform a Mitsunobu reaction with Azide source , which proceeds with complete Walden inversion.
Reagents:
-
Substrate: (S)-4-bromo-1-indanol (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Reagent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Reagent: Triphenylphosphine (PPh₃) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure:
-
Cooling: Dissolve (S)-4-bromo-1-indanol and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C.
-
Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.
-
Displacement: Add DPPA dropwise. Maintain temperature < 5°C to prevent elimination side-products (indenes).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Reduction (Staudinger): To the crude azide mixture (do not isolate potentially shock-sensitive azides if possible), add THF/Water (10:1) and PPh₃ (1.5 equiv). Heat to 50°C for 4 hours to release N₂ and generate the amine.
-
Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics (remove Ph₃PO), then basify aqueous layer to pH 12 and extract amine into DCM.
-
Result: (R)-4-bromo-1-aminoindan.
Protocol C: Suzuki-Miyaura Coupling (Retention of Configuration)
Objective: Functionalize the C4 position without racemizing the C1 center.
Expert Insight: The C1-hydroxyl group is benzylic and prone to elimination under harsh basic conditions. Use mild bases (K₃PO₄ or Cs₂CO₃) and avoid strong heating if possible. Protecting the alcohol as a TBS ether is recommended for yields >80%, but the free alcohol can be coupled using the conditions below.
Reagents:
-
Substrate: (S)-4-bromo-1-indanol
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 M aqueous, 3 equiv)
-
Solvent: 1,4-Dioxane[2]
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes.
-
Assembly: Combine substrate, boronic acid, and catalyst in a sealed tube.
-
Activation: Add degassed base solution.
-
Heating: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid dehydration to the indene.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
Result: (S)-4-phenyl-1-indanol (Stereochemistry retained).
Quality Control & Analytical Methods
Chiral HPLC Method
To verify the enantiomeric excess (ee) of (S)-4-bromo-1-indanol:
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min
-
Note: Always run a racemic standard (NaBH₄ reduction of ketone) first to establish retention times.
-
References
-
Biocatalytic Reduction of Indanones
-
Suzuki Coupling on Bromo-Indanols
- Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
10 (Wikipedia/General Review)
-
Synthesis of Aminoindanes (Rasagiline Analogs)
-
FtsZ Inhibitors (Indazole/Indane derivatives)
Sources
- 1. 4-Bromo-1-indanol 97 16657-10-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
- 13. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel ligands from (S)-4-bromo-1-indanol
An Application Guide for the Synthesis of Novel Chiral Ligands from (S)-4-bromo-1-indanol
Abstract
(S)-4-bromo-1-indanol is a versatile and valuable chiral building block in medicinal chemistry and materials science. Its rigid bicyclic structure, coupled with stereochemically defined hydroxyl and bromo functionalities, provides an excellent scaffold for the synthesis of novel chiral ligands. This guide offers a comprehensive overview of the synthetic strategies and detailed protocols for transforming (S)-4-bromo-1-indanol into a diverse array of ligands through strategic protection, palladium-catalyzed cross-coupling reactions, and subsequent deprotection. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.
Introduction: The Strategic Value of the Indanol Scaffold
The indane framework is a privileged structure in numerous biologically active compounds and catalysts.[1] The stereospecific orientation of substituents on the five-membered ring allows for precise spatial control, which is critical in designing ligands for asymmetric catalysis or molecules that interact with specific biological targets. (S)-4-bromo-1-indanol (CAS 16657-10-6) serves as an ideal starting material for several reasons[2]:
-
Pre-defined Stereochemistry: The (S)-configuration at the C1 position provides a chiral foundation, eliminating the need for chiral resolution or asymmetric synthesis steps later in the sequence.
-
Orthogonal Functionality: The hydroxyl group and the aryl bromide are chemically distinct. The alcohol can be temporarily "masked" with a protecting group, allowing for selective chemistry to be performed at the C4-bromo position.
-
Versatile Aryl Bromide: The bromine atom is a prime handle for modern cross-coupling reactions, enabling the introduction of a wide variety of carbon- and nitrogen-based substituents to build molecular complexity.[3]
This guide will systematically detail the key stages for leveraging these features to synthesize novel ligands.
Overall Synthetic Workflow
The transformation of (S)-4-bromo-1-indanol into advanced ligand structures follows a robust and modular three-stage process. This approach ensures high yields and chemical selectivity by addressing the reactivity of each functional group in a controlled sequence.
Caption: General three-stage workflow for ligand synthesis.
Stage 1: Protection of the Hydroxyl Group
Causality: The hydroxyl group of an alcohol has an acidic proton. This proton is incompatible with the organometallic reagents and strongly basic conditions often employed in palladium-catalyzed cross-coupling reactions.[4] It can quench reagents or interfere with the catalytic cycle. Therefore, the first step is to mask the alcohol's reactivity by converting it into a stable, non-reactive functional group—a protecting group.
Silyl ethers are among the most common and effective protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and clean, selective removal.[5] The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent choice for this scaffold, offering a good balance of stability and reactivity for deprotection.
Protocol 1: TBDMS Protection of (S)-4-bromo-1-indanol
This protocol details the conversion of the starting material to its TBDMS-protected ether.
Materials:
-
(S)-4-bromo-1-indanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add (S)-4-bromo-1-indanol (1.0 eq).
-
Dissolve the indanol in anhydrous DCM (approx. 0.2 M concentration).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (S)-4-bromo-1-((tert-butyldimethylsilyl)oxy)indane.
Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling
With the hydroxyl group protected, the C4-bromo position is now the exclusive site for modification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds (typically boronic acids) to form biaryl structures.[6][7] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of Protected 4-Bromo-1-indanol
This protocol provides a general procedure for coupling the TBDMS-protected intermediate with an arylboronic acid.
Materials:
-
(S)-4-bromo-1-((tert-butyldimethylsilyl)oxy)indane (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the protected 4-bromo-1-indanol (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | ~90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | ~78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | ~82 |
| Yields are illustrative and based on analogous transformations reported in the literature.[7][9] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
For synthesizing ligands containing an amine linkage, the Buchwald-Hartwig amination is the premier method.[10] This reaction couples an aryl halide with a primary or secondary amine. It requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base.[11]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. amerigoscientific.com [amerigoscientific.com]
- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
Introduction: The Significance of Chiral Indenols in Drug Discovery
An Application Note on the Scalable Asymmetric Synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Chiral building blocks are fundamental to modern pharmaceutical development, where the stereochemistry of a molecule dictates its biological activity and safety profile. This compound is a valuable chiral intermediate, incorporating a stereodefined secondary alcohol on an indane scaffold. This structure is a key component in the synthesis of various biologically active molecules. The efficient, scalable, and stereocontrolled synthesis of this compound is therefore of critical importance to researchers in medicinal chemistry and process development.
This application note provides a comprehensive guide to the scale-up synthesis of this compound via the asymmetric reduction of its prochiral ketone precursor, 4-bromo-2,3-dihydro-1H-inden-1-one. We will focus on the highly reliable and well-documented Corey-Bakshi-Shibata (CBS) reduction, detailing the underlying mechanistic principles, a step-by-step protocol, and robust analytical methods for validation.
Pillar 1: Expertise & Causality in Synthetic Strategy
The core transformation in this synthesis is the conversion of a prochiral ketone to a specific enantiomer of a secondary alcohol. While various methods exist for ketone reduction, the choice of reagent is paramount for achieving high enantioselectivity on a large scale.
-
Stoichiometric Reductants: Simple achiral reducing agents like sodium borohydride (NaBH₄) would yield a racemic mixture (a 50:50 mix of both enantiomers), which is undesirable.[1] While stoichiometric chiral reducing agents can provide high enantioselectivity, their use in large-scale synthesis is often economically and environmentally prohibitive due to the need for a full equivalent of a complex, expensive chiral molecule.[1]
-
Catalytic Asymmetric Reduction: A more elegant and scalable approach is to use a small amount of a chiral catalyst to direct the reduction by a simple, inexpensive achiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this strategy.[2][3] It employs a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane source (like borane-dimethyl sulfide, BMS).[4]
Why the CBS Reduction is the Method of Choice: The CBS reduction is selected for its exceptional track record of high enantioselectivity (>95% e.e. is common), broad substrate applicability, and predictable stereochemical outcome.[3][5] The mechanism, which proceeds through a well-defined, chair-like six-membered transition state, provides a robust model for predicting that the (S)-catalyst will produce the (R)-alcohol, and vice-versa.[4][6] This predictability is invaluable for process development.
The CBS Reduction Mechanism
The remarkable selectivity of the CBS reduction stems from a highly organized transition state.
-
Catalyst Activation: The borane reagent (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This crucial step activates the borane, making it a more potent hydride donor, while simultaneously increasing the Lewis acidity of the catalyst's endocyclic boron atom.[2][4]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to this now highly Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric clash, placing its larger substituent (the bromo-phenyl group) away from the catalyst's bulky group.[4]
-
Stereoselective Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to the ketone's carbonyl carbon via a rigid, six-membered cyclic transition state. This controlled, intramolecular-like transfer ensures the hydride attacks a specific face of the ketone, establishing the desired stereocenter.[6]
-
Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to begin the next cycle.[4]
Caption: Synthetic workflow with integrated analytical controls.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-2,3-dihydro-1H-inden-1-one | Commercially available or synthesized separately. |
| Key Reagents | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide (BMS) | The (R)-catalyst is used to produce the (S)-alcohol. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry as water can affect enantioselectivity. [4] |
| Catalyst Loading | 5-10 mol% | Catalytic amount is sufficient for high efficiency. [6] |
| Reaction Temperature | 0°C to 25°C | Lower temperatures can improve enantioselectivity. |
| Reaction Time | 1-4 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 85-95% | Post-purification. |
| Typical Purity | >98% | Assessed by HPLC or GC. |
| Enantiomeric Excess | >95% e.e. | Determined by chiral HPLC. |
Detailed Step-by-Step Methodology
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
4-Bromo-2,3-dihydro-1H-inden-1-one (1.00 eq).
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.05 eq).
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 0.60 eq).
-
Anhydrous Tetrahydrofuran (THF).
-
Methanol (for quenching).
-
Ethyl acetate (for extraction).
-
1 M Hydrochloric acid (HCl).
-
Saturated sodium chloride solution (Brine).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charging Reagents: Charge the reactor with 4-bromo-2,3-dihydro-1H-inden-1-one (1.00 eq) and anhydrous THF (approx. 5-10 volumes relative to the ketone). Begin stirring to dissolve the ketone completely.
-
Cooling & Catalyst Addition: Cool the reactor contents to 0-5°C using a circulating chiller. Once the temperature is stable, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 eq) via syringe or addition funnel.
-
Hydride Addition: Add the borane-dimethyl sulfide complex (0.60 eq) dropwise via an addition funnel over 30-60 minutes. Causality Check: Slow addition is critical to maintain the reaction temperature and control the evolution of hydrogen gas, ensuring optimal enantioselectivity and safety.
-
Reaction & Monitoring: Stir the mixture at 0-5°C. Monitor the reaction's progress every 30 minutes by withdrawing a small aliquot, quenching it with methanol, and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or HPLC until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the excess BMS by slowly and carefully adding methanol (approx. 2 volumes) dropwise while maintaining the temperature below 20°C. Safety Note: This is an exothermic process that releases hydrogen gas. Ensure adequate ventilation and slow addition. [7]7. Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the THF and methanol.
-
Aqueous Workup: To the resulting residue, add ethyl acetate (10 volumes) and 1 M HCl (5 volumes). Stir vigorously for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with water (5 volumes) and then brine (5 volumes).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as an off-white solid or oil.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or ethyl acetate).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., heptane or hexane) until the solution becomes slightly turbid. [8]3. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Pillar 3: Trustworthiness through Analytical Validation
Rigorous analytical testing is non-negotiable to validate the identity, purity, and stereochemical integrity of the final product.
Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product and assess for any residual starting material or byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Achiral HPLC/GC: An achiral High-Performance Liquid Chromatography or Gas Chromatography method is used to determine the chemical purity of the final product, typically reported as a percentage area.
Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
This is the most critical analysis to confirm the success of the asymmetric synthesis. [9][10][11]
| Parameter | Typical Value / Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Sample Prep | Dissolve ~1 mg of product in 1 mL of mobile phase. |
The two enantiomers will exhibit different retention times on the chiral column. The enantiomeric excess (e.e.) is calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Safety Considerations
-
Borane-Dimethyl Sulfide (BMS): Highly flammable, corrosive, and has a strong, unpleasant odor. Reacts with water. Handle only in a well-ventilated fume hood under an inert atmosphere. [12]* Anhydrous Solvents (THF): Highly flammable. Can form explosive peroxides upon storage. Use from a freshly opened container or a solvent purification system.
-
Quenching: The reaction of boranes with methanol is highly exothermic and releases flammable hydrogen gas. Perform the quench slowly, with adequate cooling and ventilation. [7][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. [13][14]
References
-
Enantioselective reduction of ketones - Wikipedia. [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. [Link]
-
Corey–Itsuno reduction - Wikipedia. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction - YouTube. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Sodium borohydride - Standard Operating Procedure. [Link]
- Process for producing 4-bromothioanisole - Google P
-
Common Name: SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies - Royal Society of Chemistry. [Link]
-
Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
SAFETY DATA SHEET - Agilent. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. [Link]
-
Sodium Borohydride SOP.docx - OSU Chemistry. [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. US7041853B2 - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nj.gov [nj.gov]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Enantioselectivity of 4-Bromo-1-indanone Reduction
Welcome to the technical support center for the enantioselective reduction of 4-bromo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this critical synthetic transformation. 4-Bromo-1-indanone is a key building block in the synthesis of various pharmaceutical agents, and achieving high enantiopurity in its reduction to the corresponding chiral alcohol, 4-bromo-1-indanol, is often paramount for biological activity.[1][2][3] This guide offers practical, experience-driven advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues that arise when performing the enantioselective reduction of 4-bromo-1-indanone.
Q1: I am observing low enantiomeric excess (ee) in my reduction. What are the most likely causes?
A1: Low enantiomeric excess is a frequent challenge and can stem from several factors. Here's a prioritized checklist of potential causes to investigate:
-
Catalyst Activity/Purity: The chiral catalyst is the cornerstone of enantioselectivity. Degradation of the catalyst during storage, impurities, or improper preparation (if generated in situ) can significantly diminish its effectiveness.[4][5]
-
Presence of Water: Many common catalyst systems, particularly those involving boranes like in the Corey-Bakshi-Shibata (CBS) reduction, are highly sensitive to moisture.[5] Water can react with the borane reducing agent and the catalyst itself, leading to a non-selective background reduction.
-
Reaction Temperature: Temperature control is critical. For many asymmetric reductions, lower temperatures enhance enantioselectivity by increasing the energy difference between the two diastereomeric transition states.[4] However, some reactions exhibit a non-linear temperature effect, so an optimal temperature must be determined experimentally.[4]
-
Incorrect Stoichiometry: An incorrect ratio of substrate to catalyst or substrate to reducing agent can lead to a competing, non-catalyzed reduction pathway, thereby lowering the overall ee.
-
Substrate Purity: Impurities in the 4-bromo-1-indanone starting material can interfere with the catalyst or the reaction mechanism.[5]
Q2: My reaction yield is low, even though the starting material is fully consumed. What could be happening?
A2: Low isolated yield despite complete conversion often points to issues during the reaction work-up or product purification stages. Consider the following:
-
Improper Quenching: The method used to quench the reaction is crucial. For borane-based reductions, careful addition of a proton source (e.g., methanol, followed by dilute acid) is necessary to decompose borane complexes and facilitate product isolation.[5]
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during work-up to ensure your product is in a neutral, organic-soluble form. Multiple extractions with a suitable solvent are recommended to maximize recovery.
-
Product Volatility/Degradation: While 4-bromo-1-indanol is not excessively volatile, prolonged exposure to high vacuum or heat during solvent removal can lead to some loss. Additionally, the product may be sensitive to strongly acidic or basic conditions during purification.
-
Sub-optimal Chromatography: If using column chromatography for purification, ensure the chosen solvent system provides good separation of the product from byproducts and that the silica gel is of appropriate quality.
Q3: I am having trouble getting reproducible results. Why might my ee vary between runs?
A3: Inconsistent results are a frustrating but solvable problem. The key is to meticulously control all reaction parameters. Common sources of irreproducibility include:
-
Reagent Quality: Variations in the quality or concentration of reagents, especially the borane solution and the catalyst, can lead to different outcomes.[5] It is advisable to use freshly opened or titrated borane solutions.
-
Atmosphere Control: Failure to maintain a strictly inert atmosphere (e.g., under nitrogen or argon) can allow moisture and oxygen to enter the reaction, which can degrade sensitive reagents and catalysts.
-
Rate of Addition: The rate at which reagents are added can influence the reaction. For instance, slow addition of the ketone to the catalyst-borane mixture is often recommended to maintain a low concentration of the free ketone, which could undergo non-selective reduction.[5]
-
Stirring and Temperature Gradients: Inefficient stirring can lead to localized temperature and concentration gradients within the reaction vessel, affecting the overall outcome.
Q4: How do I accurately determine the enantiomeric excess of my 4-bromo-1-indanol product?
A4: The most reliable and widely used method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[6][7][8][9]
-
Column Selection: You will need a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for screening.[6]
-
Mobile Phase: The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[6][7]
-
Method Development: A screening process is usually necessary to find the optimal column and mobile phase composition that provides baseline separation of the two enantiomers.[6][8]
-
Calculation: Once you have a chromatogram with two well-resolved peaks corresponding to the two enantiomers, the enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the following formula:[10][11]
% ee = (|A1 - A2| / (A1 + A2)) * 100
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific, complex issues you may encounter.
Guide 1: Optimizing Enantioselectivity in Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[4][12][13][14] It utilizes a chiral oxazaborolidine catalyst and a borane source.
Problem: Consistently low ee (<80%)
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent and Solvent Anhydrousness:
-
Action: Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Rationale: The oxazaborolidine catalyst and borane are extremely sensitive to water.[5] Moisture will lead to the formation of achiral boron species that reduce the ketone non-selectively.
-
-
Evaluate Catalyst Integrity:
-
Action: If using a commercially available catalyst, ensure it has been stored properly under an inert atmosphere. If preparing the catalyst in situ from a chiral amino alcohol and borane, ensure the amino alcohol is of high purity.[4] Consider using a freshly prepared batch of the catalyst.
-
Rationale: The chiral integrity and concentration of the oxazaborolidine are directly responsible for inducing asymmetry.[13][15] Catalyst degradation is a common cause of poor performance.
-
-
Optimize Reaction Temperature:
-
Action: Perform a temperature screening study. Start at room temperature and then run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Rationale: Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[4] However, be aware that some systems may have an optimal temperature above which selectivity decreases again.[4]
-
-
Adjust Reagent Stoichiometry and Addition Order:
-
Action: A typical protocol involves pre-complexing the catalyst with the borane source before the slow, dropwise addition of the 4-bromo-1-indanone solution.[5] Ensure you are using the correct catalytic loading (typically 5-10 mol%) and a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents).
-
Rationale: The mechanism involves the coordination of the ketone to the Lewis acidic boron of the catalyst-borane complex.[13][14] Adding the ketone slowly ensures that it preferentially reacts with the chiral complex rather than with free borane in solution.
-
Experimental Workflow for CBS Reduction Optimization
Caption: Workflow for optimizing the CBS reduction of 4-bromo-1-indanone.
Guide 2: Troubleshooting Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation, often employing Noyori-type Ruthenium catalysts, is another excellent method for ketone reduction.[16][17] It uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.
Problem: Sluggish or Stalled Reaction
Step-by-Step Troubleshooting Protocol:
-
Check Catalyst Activation:
-
Action: Many Ru-based ATH catalysts are pre-catalysts and require activation, often by a base (e.g., potassium tert-butoxide, DBU) in an alcoholic solvent.[18] Ensure the base is of good quality and added in the correct amount.
-
Rationale: The base is crucial for generating the active Ruthenium-hydride species that performs the reduction.[19]
-
-
Examine the Hydrogen Donor:
-
Action: Use high-purity, anhydrous isopropanol. If using a formic acid/triethylamine system, ensure the reagents are fresh.
-
Rationale: The hydrogen donor is a stoichiometric reagent. Impurities or water can inhibit the catalytic cycle. Isopropanol also serves as the solvent, so its quality is paramount.
-
-
Investigate Potential Catalyst Poisons:
-
Action: Ensure the 4-bromo-1-indanone substrate is free from potential catalyst poisons like sulfur-containing compounds or other strongly coordinating species. Purify the starting material if necessary.
-
Rationale: Transition metal catalysts, like Ruthenium complexes, can be easily poisoned, leading to a complete loss of activity.
-
-
Optimize Reaction Temperature and Concentration:
-
Action: While many ATH reactions run well at room temperature, some substrates require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate. Also, ensure the reaction is not too dilute, as this can slow down the kinetics.
-
Rationale: The rate of the catalytic cycle is temperature-dependent. Finding the right balance between reaction rate and catalyst stability/enantioselectivity is key.
-
Logical Relationship Diagram for ATH Troubleshooting
Sources
- 1. leapchem.com [leapchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the resolution of racemic 4-Bromo-2,3-dihydro-1H-inden-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the enantiomerically pure (S)-enantiomer, a valuable chiral building block.
The guide is structured to address specific challenges encountered during the most common resolution techniques: Enzymatic Kinetic Resolution (EKR), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Diastereomeric Salt Formation.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification process, offering explanations for the underlying causes and providing actionable solutions.
Enzymatic Kinetic Resolution (EKR) Issues
Question: My enzymatic resolution has stalled, or the conversion rate is extremely low. What are the likely causes?
Answer: Low or no conversion in EKR is a frequent issue stemming from several factors related to the enzyme's activity and the reaction conditions.
-
Enzyme Inactivation: Lipases, the typical enzymes for this resolution, can be deactivated by impurities in the substrate or solvent.[1] Traces of acid or base can drastically alter the micro-aqueous environment around the enzyme, leading to denaturation. Ensure all glassware is scrupulously clean and solvents are of high purity and anhydrous.
-
Incorrect Acyl Donor: The choice of acyl donor is critical. Vinyl acetate is commonly used because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[2] If using other acyl donors like acetic anhydride, the co-product (acetic acid) can lower the pH and inhibit the enzyme.
-
Sub-optimal Temperature: Every enzyme has an optimal temperature range for activity. For many common lipases like Candida antarctica lipase B (CALB), this is typically between 30-50°C.[3] Operating outside this range can significantly reduce the reaction rate. Screen a range of temperatures to find the optimum for your specific setup.[1]
-
Poor Enzyme-Substrate Interaction: The solvent plays a crucial role in mediating the interaction between the enzyme and the substrate. Highly polar solvents can strip the essential water layer from the enzyme, leading to inactivation. Non-polar solvents like hexane or toluene are generally preferred.[2]
Question: I've achieved over 50% conversion, but the enantiomeric excess (ee) of my target (S)-alcohol is poor. Why is this happening?
Answer: This is a classic sign that the enantioselectivity (E-value) of your enzyme under the current conditions is not high enough.
-
Understanding the E-value: The E-value is a measure of how much faster the enzyme acylates the (R)-enantiomer compared to the (S)-enantiomer. A low E-value means the enzyme also reacts with the desired (S)-enantiomer, reducing its enantiopurity as the reaction progresses.
-
Optimizing for Selectivity:
-
Lower the Temperature: Reducing the reaction temperature can sometimes increase enantioselectivity, although it will also slow down the reaction rate.[1]
-
Screen Different Enzymes: Not all lipases are created equal. Lipases from different sources (Candida rugosa, Pseudomonas cepacia, etc.) exhibit different selectivities for the same substrate.[3][4] It is highly recommended to screen a panel of lipases.
-
Solvent Choice: The solvent can influence the enzyme's conformation and thus its selectivity. Experiment with different non-polar organic solvents.
-
Chiral HPLC Separation Challenges
Question: I am not seeing any separation of the enantiomers on my chiral HPLC column. What should I try first?
Answer: A complete lack of separation on a chiral column indicates a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.[5]
-
Incorrect Column Choice: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are excellent starting points for alcohols like 4-bromo-1-indanol.[2][6] If you are using a different type of CSP (e.g., Pirkle-type), it may not have the appropriate chiral recognition mechanism for this molecule.
-
Mobile Phase Composition: For normal-phase chiral HPLC, the mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.[7]
-
Actionable Step: Start with a low percentage of the alcohol modifier (e.g., 2-5%). If there is no separation, it's possible the analyte is too strongly retained. If the retention time is very long, gradually increase the modifier percentage (e.g., to 10%, 15%) to reduce retention time, which may reveal the separation.[7]
-
-
Flow Rate: A lower flow rate (e.g., 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can sometimes improve resolution.
Question: I see peak broadening or tailing, which is compromising my resolution and preparative throughput. How can I improve peak shape?
Answer: Poor peak shape is often related to secondary, non-enantioselective interactions or issues with the HPLC system itself.
-
Solvent Mismatch: Ensure your sample is dissolved in the mobile phase.[2] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.
-
Column Overload: Injecting too much sample, especially for preparative separations, will lead to broad, triangular peaks. Perform a loading study by injecting increasing amounts of your racemate to determine the maximum volume and concentration your column can handle while maintaining good peak shape.
-
Low Temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics. However, be aware that temperature can also affect selectivity, so this must be balanced.
Diastereomeric Salt Formation & Crystallization Issues
Question: I've added the chiral resolving agent, but no crystals are forming. What's the problem?
Answer: Failure to crystallize is typically a solubility issue. The diastereomeric salts formed are likely too soluble in the chosen solvent.[8]
-
Solvent Screening is Key: The success of this method hinges on finding a solvent where one diastereomeric salt is significantly less soluble than the other.[8] A systematic screening of various solvents (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, and their mixtures with anti-solvents like hexane or water) is essential.[8][9]
-
Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, crystallization will not occur. You can achieve supersaturation by:
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization in a supersaturated solution.
Question: I got crystals, but the enantiomeric excess of the resolved alcohol (after liberating it from the salt) is low. What went wrong?
Answer: This indicates that both diastereomers have crystallized out of solution, a problem known as co-crystallization.[8]
-
Kinetic vs. Thermodynamic Control: Often, one diastereomer crystallizes faster (kinetic product), but the other may be more stable (thermodynamic product).[9] If the crystallization is left for too long, the initially formed pure crystals might dissolve and co-crystallize with the other diastereomer. Try filtering the crystals quickly after they form.[9]
-
Solubility Difference is Too Small: The fundamental issue may be that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar.[8] This necessitates returning to the solvent screening stage to find a system that maximizes this solubility difference.
-
Recrystallization: A low ee can often be improved by recrystallizing the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer.
Section 2: Frequently Asked Questions (FAQs)
Q1: For EKR, what is the maximum theoretical yield for my desired (S)-enantiomer? A1: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[1] This is because the process involves separating the two enantiomers from a 50:50 mixture, with one being consumed (reacted) and the other being left behind.
Q2: How do I determine the enantiomeric excess (ee) of my product? A2: Chiral HPLC or Chiral Gas Chromatography (GC) are the most common and accurate methods.[2][10] You will need to analyze a sample of the racemic starting material to determine the retention times of the (R) and (S) enantiomers. Then, you can analyze your product and calculate the ee using the peak areas of the two enantiomers.
Q3: For diastereomeric salt resolution, which chiral resolving agent should I use? A3: For resolving a racemic alcohol like 4-bromo-1-indanol, you should use an enantiomerically pure chiral acid.[11] Common choices include (+)- or (-)-tartaric acid, (+)- or (-)-O,O'-dibenzoyltartaric acid, or (+)- or (-)-camphorsulfonic acid.[9][11] The choice often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility.[12]
Q4: Can I reuse the enzyme after an enzymatic kinetic resolution? A4: Yes, especially if you are using an immobilized enzyme (e.g., Novozym® 435, which is CALB immobilized on acrylic resin). After the reaction, you can simply filter off the enzyme, wash it with a suitable solvent (like hexane or isopropanol), and dry it under vacuum.[2] It can often be reused multiple times with minimal loss of activity.
Q5: My chiral HPLC method works well analytically. How do I scale it up for preparative purification? A5: Scaling up requires optimizing the loading capacity. Use a larger diameter column with the same stationary phase. You will need to increase the flow rate proportionally to the column's cross-sectional area to maintain the same linear velocity. A loading study is critical to determine the maximum amount of racemate you can inject per run without sacrificing resolution. This often involves using higher concentrations and larger injection volumes than in analytical runs.
Section 3: Protocols & Workflows
Protocol 3.1: Enzymatic Kinetic Resolution
This protocol provides a general starting point for the lipase-catalyzed acylation of racemic 4-bromo-1-indanol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add racemic 4-bromo-2,3-dihydro-1H-inden-1-ol (1.0 equiv).
-
Solvent & Enzyme: Add an anhydrous, non-polar solvent (e.g., Toluene, 10-20 mL per gram of substrate). Add an immobilized lipase (e.g., Novozym® 435, 10-50 mg per gram of substrate).
-
Acylation: Add vinyl acetate (0.5-0.6 equiv) to the stirred suspension. Using slightly more than 0.5 equivalents ensures the reaction can proceed to ~50% conversion.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by TLC or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of the remaining (S)-alcohol.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. This will leave a mixture of the unreacted (S)-4-bromo-1-indanol and the newly formed (R)-4-bromo-1-indanyl acetate. Separate these two compounds using standard silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). The ester will be less polar and elute first.
-
Analysis: Determine the enantiomeric excess of the purified (S)-alcohol fraction using chiral HPLC.
Diagram 3.1: EKR Workflow
Caption: Workflow for Enzymatic Kinetic Resolution of 4-Bromo-1-indanol.
Protocol 3.2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC separation method.
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA, IB, or IC. These are generally effective for a wide range of chiral compounds.
-
Mobile Phase Preparation: Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Ensure the solvents are HPLC-grade, filtered, and degassed.
-
System Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detector to an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
Prepare a dilute solution of the racemic 4-bromo-1-indanol (~1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL).
-
-
Optimization:
-
No Separation: If the peaks are not resolved, try systematically changing the alcohol modifier percentage (e.g., to 95:5 or 80:20 Hexane/IPA). You can also try a different alcohol modifier (e.g., ethanol).
-
Poor Resolution: If peaks are partially resolved, try reducing the flow rate (e.g., to 0.7 mL/min) or changing the temperature.
-
Long Retention Time: Increase the percentage of the alcohol modifier to decrease retention time.
-
Diagram 3.2: Chiral HPLC Optimization Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. mdpi.com [mdpi.com]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for the reduction of 4-bromo-1-indanone
Topic: Optimization of Reaction Conditions for the Reduction of 4-Bromo-1-Indanone to 4-Bromo-1-Indanol. Document ID: TSC-IND-04-RED Last Updated: February 24, 2026 Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary & Strategy Selection
4-Bromo-1-indanone (CAS: 15115-60-3) is a critical bicyclic scaffold.[1] The reduction of the C1-ketone yields 4-bromo-1-indanol, a chiral alcohol often used as a handle for further functionalization via cross-coupling (utilizing the C4-bromide) or etherification (utilizing the C1-hydroxyl).
Critical Strategic Decision: Before beginning, you must determine the stereochemical requirement of your target.
-
Route A (Racemic): Use Sodium Borohydride (
).[2][3] Robust, cheap, scalable. -
Route B (Enantioselective): Use Asymmetric Transfer Hydrogenation (ATH) with Ru-catalysts.[4][5][6][7] High
, avoids high-pressure , chemoselective.
⚠️ WARNING: Avoid Heterogeneous Hydrogenation (Pd/C +
Interactive Workflow Visualization
The following diagram outlines the decision logic and critical control points for both pathways.
Figure 1: Strategic decision tree for selecting the reduction methodology based on stereochemical requirements.
Protocol Module A: Racemic Reduction ( )
Standard Operating Procedure (SOP)
-
Reagent: Sodium Borohydride (0.5 - 1.0 equiv).
-
Solvent: Methanol (preferred for kinetics) or Ethanol.[8]
-
Concentration: 0.2 M to 0.5 M.
Step-by-Step:
-
Dissolve 4-bromo-1-indanone in Methanol (MeOH). Ensure full dissolution; the solid is moderately soluble but can settle.
-
Cool the solution to 0°C (ice bath).
-
Add
portion-wise over 15 minutes. Note: Exothermic evolution. -
Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitor: TLC (Hex/EtOAc 3:1) or HPLC.
-
Quench: Add 1N HCl dropwise until pH ~3-4. Stir for 20 mins to break down borate esters.
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Troubleshooting Guide (Q&A)
Q: The reaction mixture turned into a solid gel during workup. What happened?
-
A: This is a "Boron Gel." Borate esters formed during reduction can polymerize or form emulsions.
-
Fix: Ensure the acidic quench (Step 6) is sufficient. You must lower the pH to <4 and stir/agitate for at least 20 minutes to hydrolyze these esters into boric acid, which partitions into the aqueous phase. If the emulsion persists, add a saturated Potassium Sodium Tartrate (Rochelle salt) solution and stir vigorously for 1 hour.
Q: I see a small impurity (~5%) that looks like the starting material but isn't. Is it debromination?
-
A: With
, debromination is extremely rare. It is more likely over-reduction if you heated the reaction, or an impurity from the starting material. However, check your LC-MS. If the mass is M-80 (loss of Br), you likely have palladium contamination in your reaction vessel from a previous run. can reduce aryl halides in the presence of trace transition metals.
Protocol Module B: Asymmetric Transfer Hydrogenation (ATH)[4]
Standard Operating Procedure (SOP)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-type).
-
Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio).[7]
-
Solvent: DCM (Dichloromethane) or neat in azeotrope.
Step-by-Step:
-
Degas solvents and the HCOOH/TEA mixture (sparge with Nitrogen for 15 mins). Oxygen deactivates the Ruthenium hydride species.
-
Dissolve 4-bromo-1-indanone in DCM (0.5 M).
-
Add the HCOOH/TEA mixture (3–5 equivalents of hydride).
-
Add Catalyst (0.5 – 1.0 mol%).
-
Stir at RT or mild heat (30°C). Do not seal the vessel tightly ;
gas is generated and must escape to drive the equilibrium. -
Monitor: Chiral HPLC.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with saturated
to remove residual formic acid.
Troubleshooting Guide (Q&A)
Q: My conversion stalled at 85%. Adding more catalyst didn't help.
-
A: ATH is an equilibrium process. The reaction produces
as a byproduct. -
Fix:
-
Gas Removal: Ensure the reaction vessel is open to a bubbler or has a nitrogen sweep to remove
. If saturates the solution, the reaction slows. -
pH Drift: If the TEA evaporates (it is volatile), the system becomes too acidic, deactivating the catalyst. Add a small "bump" of TEA (0.1 equiv) to reset the pH.
-
Q: The enantiomeric excess (
-
A: This is often due to a "background reaction" or temperature issues.
-
Fix:
-
Temperature: Lower the temperature to 20°C. Higher temperatures increase the rate of the non-catalyzed (racemic) background reduction or racemization.
-
Solvent: Switch from DMF or MeOH to DCM or EtOAc . Protic solvents can sometimes facilitate a non-selective background hydride transfer.
-
Q: Can I use Isopropanol (IPA) instead of Formic Acid?
-
A: Yes, but it is thermodynamically less favorable for indanones. The equilibrium for Indanone + IPA
Indanol + Acetone lies somewhat in the middle. You must continuously distill off the Acetone to drive the reaction. The Formic Acid method is irreversible (produces gas) and is generally preferred for 4-bromo-1-indanone.
Analytical Data Summary
| Parameter | Racemic ( | Asymmetric (Ru-ATH) |
| Reagent Cost | Low | High (Ru catalyst) |
| Time | 1-2 Hours | 12-24 Hours |
| Typical Yield | 90-95% | 85-92% |
| Selectivity | N/A (50:50 mix) | >95% |
| Key Impurity | Boron esters (if poor quench) | Residual Ruthenium (<10ppm) |
| Debromination Risk | Negligible (w/o Pd) | Negligible |
Advanced Troubleshooting Logic (DOT Visualization)
Use this flow to diagnose "Low Conversion" issues in the ATH protocol.
Figure 2: Diagnostic workflow for stalling issues in Asymmetric Transfer Hydrogenation.
References
-
General Reduction of Indanones
-
Asymmetric Transfer Hydrogenation (ATH)
-
Sodium Borohydride Mechanism & Safety
-
Substrate Data (4-Bromo-1-Indanone)
- Title: 4-Bromo-1-indanone Product Specific
-
Source: Sigma-Aldrich.
Sources
- 1. leapchem.com [leapchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Removal of impurities from (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Technical Support Center: Chiral Intermediates Division Subject: Purification & Impurity Removal for (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol Ticket ID: IND-BR-404-S Status: Open / Guide Generated
Executive Summary
This compound (hereafter (S)-4-BIn-OH ) is a critical chiral building block, frequently synthesized via Asymmetric Transfer Hydrogenation (ATH) of 4-bromo-1-indanone.[1] High downstream yields in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions depend heavily on the removal of three specific impurity classes:
-
Optical Impurity: (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol (Enantiomer).
-
Starting Material: 4-Bromo-1-indanone (Ketone).[2]
-
Catalytic Residue: Ruthenium (Ru) or Iridium (Ir) species.[3][4]
This guide provides targeted protocols to resolve these specific contamination issues.
Part 1: The Diagnostic Hub (Triage)
Before initiating purification, identify your impurity profile.[3] Use this table to correlate analytical data with the required remediation module.
| Symptom (Analytical Observation) | Probable Cause | Impurity Type | Action Module |
| HPLC: Split peak or shoulder at chiral RT. Polarimetry: Lower than expected rotation | Incomplete stereocontrol during reduction. | (R)-Enantiomer | Go to Module A |
| HPLC/TLC: Distinct peak (less polar than product). IR: Strong stretch at ~1710 cm⁻¹.[3] | Incomplete conversion of starting material.[3] | Ketone (Precursor) | Go to Module B |
| Appearance: Dark/Grey color.[3] ICP-MS: High Ru/Ir counts (>10 ppm).[3] | Catalyst leaching / poor workup.[3] | Metal Residue | Go to Module C |
| NMR: Extra olefinic protons (6.0-7.0 ppm).[3] | Acid-catalyzed dehydration.[3] | Indene Derivative | Critical: pH Control |
Part 2: Troubleshooting Modules
Module A: Optical Purification (The "ee" Crisis)
Q: My reaction yielded 92% ee, but specifications require >99%. How do I upgrade the optical purity?
A: For solid chiral alcohols like (S)-4-BIn-OH, fractional recrystallization is superior to chromatography. The bromine atom at the C4 position significantly alters the lattice energy compared to unsubstituted indanols, often making the racemate (1:1 mixture) less soluble than the pure enantiomer in certain solvents, or vice versa depending on the crystal habit (conglomerate vs. racemic compound).
The Protocol: Solvent Screening for Enrichment Do not rely on a single solvent.[3] The bromine substituent increases lipophilicity.[3]
-
Solvent System: Use a mixture of Heptane (Anti-solvent) and Isopropyl Alcohol (IPA) or Ethyl Acetate (Solvent) .[3]
-
Ratio: Start with 9:1 (Heptane:IPA).
-
Thermodynamics: Dissolve crude solid at near-reflux (
). Cool slowly to .
Scientific Insight: If the precipitate has lower ee than the mother liquor, you are dealing with a stable racemic compound.[3] In this case, filter off the low-ee solid and harvest the high-ee product from the filtrate (Mother Liquor). If the precipitate has higher ee, simply recrystallize again.[3]
Module B: Chemical Cleanup (Removing the Ketone)
Q: I have 3-5% unreacted 4-bromo-1-indanone. It co-elutes on my flash column. How do I remove it without chromatography?
A: Chromatography is inefficient for removing the starting ketone due to structural similarity.[3] Use Derivatization-Extraction or Selective Solubility .[3]
Method 1: The Bisulfite/Girard Wash (Chemo-selective) The ketone functionality reacts with hydrazide derivatives to form water-soluble adducts, while the alcohol (S)-4-BIn-OH remains organic.
-
Dissolve crude mixture in Methanol/Acetic Acid (9:1).
-
Add Girard’s Reagent T (1.2 equiv relative to ketone impurity).[3]
-
Stir at room temperature for 2 hours.
-
Pour into water and extract with Ethyl Acetate.[3]
-
Result: The ketone-Girard adduct stays in the aqueous phase; pure alcohol extracts into EtOAc.[3]
Method 2: Solubility Differential 4-Bromo-1-indanone is generally more soluble in non-polar hydrocarbons (Hexane/Heptane) than the hydroxylated product.
-
Trituration: Slurry the crude solid in cold Hexane (
) for 30 minutes. Filter. The filter cake is usually enriched in the alcohol, while the ketone remains in the filtrate.
Module C: Metal Scavenging
Q: The product is grey/brown. I used a Ru-TsDPEN catalyst.
A: Ruthenium residues are catalytic poisons for downstream coupling.[3] Standard washes won't remove them.[3]
The Protocol: Adsorption
-
Dissolve product in THF or EtOAc (10 mL/g).
-
Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco G-60) at 5-10 wt% loading.
-
Heat to
for 1 hour. -
Filter through a Celite® pad.[3]
-
Validation: Check color (should be off-white/white) and verify with Pd-test or ICP-MS.
Part 3: Visual Workflows
Workflow 1: The Purification Decision Tree
Use this logic flow to determine the order of operations.
Caption: Logical decision tree for sequential impurity removal based on analytical checkpoints.
Workflow 2: Recrystallization Dynamics
Understanding where your product goes during crystallization.[3][5]
Caption: Workflow for handling enantiomeric enrichment based on solubility behavior.
Part 4: Experimental Data Summary
Table 1: Solvent Suitability for (S)-4-Bromo-1-indanol
| Solvent System | Role | Application | Notes |
| Heptane / IPA (9:1) | Recrystallization | Primary Choice | Excellent for upgrading ee. Bromo-group lipophilicity aligns well with Heptane.[3] |
| Hexane (Cold) | Trituration | Ketone Removal | Ketone stays in Hexane; Alcohol is less soluble in cold pure alkane.[3] |
| Methanol / Water | Recrystallization | Alternative | Good for removing inorganic salts, but yield loss can be higher due to alcohol solubility.[3] |
| Ethyl Acetate | Extraction | Workup | High solubility for product; poor selectivity for separation.[3] |
References
-
Noyori, R., et al. (1995).[3][4] Asymmetric transfer hydrogenation of ketones with chiral ruthenium monotosylated diamine catalysts. Journal of the American Chemical Society.[3]
-
Palmer, M., et al. (2009).[3] Practical Asymmetric Synthesis of Chiral Indanols. Organic Process Research & Development. (Demonstrates ATH scale-up and impurity profiles).
-
SiliCycle Inc. (2024).[3] Metal Scavenging Solutions for Pharmaceutical Synthesis. (Technical Application Note for removing Ru/Pd).
-
LeapChem. (2024).[3] 4-Bromo-1-indanone: Properties and Reactivity. (Data on solubility differences between ketone and alcohol).
-
BenchChem. (2025).[3][6] Purification of Bromo-indazole derivatives by Crystallization. (Analogous solubility protocols for brominated fused rings).
Sources
Technical Support Center: Stereochemical Integrity of (S)-4-bromo-1-indanol
Introduction: Welcome to the technical support guide for (S)-4-bromo-1-indanol. This resource is designed for researchers, chemists, and process development professionals who utilize this chiral building block and are encountering challenges with maintaining its stereochemical purity. As a secondary benzylic alcohol, the stereocenter of (S)-4-bromo-1-indanol is susceptible to racemization under various common laboratory conditions. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose, troubleshoot, and prevent unwanted loss of enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant drop in the enantiomeric excess of my (S)-4-bromo-1-indanol after my reaction. What is the most likely cause?
A1: The primary cause of racemization in (S)-4-bromo-1-indanol is the formation of a planar, achiral carbocation intermediate at the stereocenter.
(S)-4-bromo-1-indanol is a secondary benzylic alcohol. The carbon atom bearing the hydroxyl group (C1) is directly attached to the benzene ring. This benzylic position is prone to forming a resonance-stabilized carbocation. Under conditions that favor the cleavage of the carbon-oxygen bond, the hydroxyl group can depart, leaving behind a flat (sp²-hybridized) carbocation. This intermediate has lost its stereochemical information. A subsequent nucleophilic attack can then occur from either face of the planar carbocation with roughly equal probability, leading to a nearly 50:50 mixture of the (S) and (R) enantiomers—a racemic mixture.
This mechanism is most commonly facilitated by acidic conditions, which protonate the hydroxyl group, turning it into a much better leaving group (H₂O).[1][2][3]
Caption: Acid-catalyzed racemization of (S)-4-bromo-1-indanol via a planar carbocation.
Q2: What specific reagents and conditions should I be most cautious about to avoid racemization?
A2: Vigilance against certain conditions is critical. The table below summarizes high-risk and low-risk environments for maintaining the stereochemical integrity of benzylic alcohols like (S)-4-bromo-1-indanol.
| Parameter | High-Risk Conditions (Promote Racemization) | Low-Risk / Recommended Conditions | Rationale |
| pH / Acidity | Strong Brønsted acids (e.g., H₂SO₄, HCl, TsOH).[4] Lewis acids (e.g., AlCl₃, BF₃·OEt₂). | Neutral or buffered conditions. Mild bases (e.g., pyridine, Et₃N, DIPEA). | Acids protonate the -OH group, creating a good leaving group (H₂O) and facilitating carbocation formation.[1][5] |
| Temperature | Elevated temperatures (> 40 °C), especially with trace acids. | Room temperature or below (e.g., 0 °C to -78 °C). | Increased thermal energy can overcome the activation barrier for C-O bond cleavage. |
| Solvent | Protic, polar solvents (e.g., H₂O, MeOH) can stabilize the carbocation intermediate. | Aprotic solvents (e.g., THF, CH₂Cl₂, Toluene). | Aprotic solvents are less likely to participate in or stabilize the formation of ionic intermediates. |
| Reaction Type | S_N1-type substitutions. Friedel-Crafts alkylations. Some protection chemistries (e.g., using BiBr₃).[6] | S_N2-type substitutions. Reactions on a protected alcohol. | S_N2 reactions proceed with a defined stereochemical outcome (inversion) and avoid carbocation intermediates.[7][8] |
Q3: How can I perform a reaction on a different part of the molecule without affecting the chiral alcohol?
A3: The most robust strategy is to temporarily "mask" the hydroxyl group using a suitable protecting group.
A protecting group converts the reactive alcohol into a stable ether or ester, which is inert to the desired reaction conditions.[9][10] After the reaction is complete, the protecting group is selectively removed to regenerate the alcohol, preserving its original stereochemistry. For (S)-4-bromo-1-indanol, silyl ethers are an excellent choice due to their stability and mild removal conditions.
Caption: Experimental workflow using a protecting group strategy to preserve stereochemistry.
Detailed Protocol: TBS Protection of (S)-4-bromo-1-indanol
This protocol describes the conversion of the alcohol to a tert-butyldimethylsilyl (TBS) ether.[11][12]
-
Preparation: To a solution of (S)-4-bromo-1-indanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected (S)-4-bromo-1-indanol.
-
Deprotection (Post-Synthesis): To deprotect, dissolve the TBS-ether in tetrahydrofuran (THF) and treat with a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at room temperature until TLC indicates complete conversion. Work up as described above.
Q4: I ran a reaction and need to confirm if racemization occurred. What is the best analytical method?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the enantiomeric excess (e.e.) of your sample. [13][14]
Chiral HPLC uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. This results in two separate peaks on the chromatogram, one for the (S)-enantiomer and one for the (R)-enantiomer. The ratio of their integrated peak areas allows for a precise calculation of e.e.
Formula for Enantiomeric Excess: e.e. (%) = (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100
Recommended HPLC Method for (S)-4-bromo-1-indanol Analysis
| Parameter | Condition |
| Column | Daicel CHIRALCEL® OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Note: This is a starting point. Method optimization (e.g., adjusting the Hexane/IPA ratio) may be required to achieve baseline separation.[15]
Protocol: Sample Preparation for Chiral HPLC Analysis
-
Sample Prep: Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of the HPLC mobile phase to create a 1 mg/mL solution.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated HPLC system.
-
Analysis: Record the chromatogram and integrate the peak areas corresponding to the (S) and (R) enantiomers. Calculate the e.e. using the formula above.
Q5: My desired reaction inherently uses conditions that cause some racemization. What is my best path forward?
A5: When facing unavoidable racemization, you can employ a strategy that combines racemization with resolution. This is the core concept behind Dynamic Kinetic Resolution (DKR) .
DKR is a powerful technique that converts a racemic mixture entirely into a single, desired enantiomer of a product.[16][17] It works by coupling a fast, in situ racemization of the starting material with a highly enantioselective reaction (the kinetic resolution). As the faster-reacting enantiomer is consumed, the racemization catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one, allowing for a theoretical yield of up to 100%.[18]
For (S)-4-bromo-1-indanol, a chemoenzymatic DKR is a common approach. This would involve:
-
An enzyme (e.g., a lipase like Novozym 435) to selectively acylate one enantiomer.[16]
-
A racemization catalyst (e.g., a ruthenium-based complex) that is compatible with the enzyme and continuously interconverts the alcohol enantiomers.
Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).
This advanced strategy is often employed in process development when maximizing the yield of a single enantiomer is critical.
References
-
Boyce, G. R., et al. (2022). Arylboronic acid-catalyzed racemization of secondary and tertiary alcohols. The Journal of Organic Chemistry, 87(19), 13367-13374. [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (2025). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. [Link]
-
Wuyts, S., et al. (n.d.). Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Scilit. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Bianchi, G., et al. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Tetrahedron: Asymmetry, 21(2), 149-152. [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(18), 5649. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Gaci, B., et al. (2014). Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount. Molecules, 19(7), 8968-8984. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Musa, M. M. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical & Pharmacovigilance, 2, 008. [Link]
-
Sun, Z., & Lectka, T. (2018). Mechanism of the Enantioselective Oxidation of Racemic Secondary Alcohols Catalyzed by Chiral Mn(III)–Salen Complexes. The Journal of Organic Chemistry, 83(23), 14479-14487. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of racemic 1-indanol catalyzed by HMFO. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. EP2257635A2 - Process for the deracemization of secondary alcohols - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the work-up and purification of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol. This document provides in-depth, field-proven insights into the critical post-reaction steps necessary to ensure high yield and enantiomeric purity of your target molecule. The synthesis, typically achieved via asymmetric reduction of 4-bromo-2,3-dihydro-1H-inden-1-one, requires a meticulous work-up to isolate the desired chiral alcohol from reaction byproducts and reagents.[1]
This guide is structured in a question-and-answer format to directly address common challenges encountered during the experimental workflow.
Standard Work-Up & Purification Workflow
The overall procedure is designed to neutralize the reaction, separate the product from the aqueous phase, remove residual water, and finally, purify the target compound.
Caption: Standard workflow for the work-up and purification of this compound.
Frequently Asked Questions & Troubleshooting
Q1: How should I properly quench the reaction after reduction with sodium borohydride (NaBH₄)?
Answer: Properly quenching the reaction is critical for safety, stopping the reaction, and preparing the product for extraction. The process involves neutralizing any unreacted hydride reagent and protonating the intermediate borate-alkoxide complex to yield the final alcohol.[2][3]
Causality & Rationale: Sodium borohydride can react vigorously with strong acids and even slowly with protic solvents like water or methanol to produce hydrogen gas, which is flammable.[2][4] The goal is to use a quenching agent that is acidic enough to protonate the alkoxide but mild enough to prevent side reactions or an overly exothermic release of gas.
-
Recommended Method: The preferred method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (typically 0 °C). Saturated NH₄Cl is a weak acid that effectively protonates the alkoxide and neutralizes residual NaBH₄ without causing a violent reaction.[2]
-
Alternative (Use with Caution): Dilute acids like 1 M HCl can be used, but they must be added very slowly at 0 °C to control the rate of hydrogen gas evolution. This method is generally not recommended unless necessary, as the strong acid could potentially promote side reactions.
Step-by-Step Quenching Protocol:
-
Ensure the reaction flask is in an ice bath and maintained at 0-5 °C.
-
Slowly add saturated aqueous NH₄Cl solution dropwise via an addition funnel with vigorous stirring.
-
Monitor for gas evolution. If it becomes too rapid, stop the addition and allow it to subside before continuing.
-
Continue addition until gas evolution ceases, indicating that all excess NaBH₄ has been quenched.
-
Allow the mixture to warm to room temperature before proceeding to extraction.
Q2: I'm experiencing low yields after extraction. What are the common causes and solutions?
Answer: Low extraction yields are a frequent issue, often stemming from the product's polarity or the formation of emulsions. This compound possesses a polar hydroxyl group and a nonpolar bromo-indenyl core, giving it some solubility in both aqueous and organic phases.
Causality & Rationale: The efficiency of liquid-liquid extraction depends on the partition coefficient of the solute between the two immiscible phases.[5] For a moderately polar compound like the target indanol, a significant amount can remain in the aqueous layer if the wrong extraction solvent is used or if the extraction is not performed thoroughly.
Troubleshooting Strategies:
-
Increase Extraction Solvent Polarity: If you are using a nonpolar solvent like hexanes or diethyl ether, consider switching to a more polar, water-immiscible solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). These solvents are more effective at solvating the alcohol functionality.
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Typically, extracting the aqueous layer 3-4 times will ensure a more complete recovery of the product.
-
"Salting Out" Effect: Adding a saturated solution of sodium chloride (brine) to the aqueous layer before the final extraction can decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[6]
-
Break Emulsions: Emulsions (a stable mixture of the organic and aqueous layers) can trap your product. To break them:
-
Add a small amount of brine and swirl gently.
-
Allow the mixture to stand undisturbed for a longer period.
-
Filter the entire mixture through a pad of Celite®.
-
Q3: My crude product is a persistent oil or waxy solid. How can I purify it effectively?
Answer: Obtaining the crude product as a non-crystalline solid is common. The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material.
1. Recrystallization (Preferred for high purity on a larger scale): Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent system can be found.[7][8]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For 4-bromo-1-indanol, a mixed solvent system is often effective.
-
Starting Point: Try a mixture of a polar solvent (e.g., ethyl acetate, isopropanol) and a nonpolar solvent (e.g., hexanes, heptane).
-
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot, more-polar solvent (e.g., ethyl acetate).
-
While the solution is still hot, slowly add the hot, less-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.[7]
-
2. Flash Column Chromatography: If recrystallization fails or if the crude product contains significant impurities, flash chromatography is the method of choice.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by Thin Layer Chromatography (TLC).
| Purification Method | Pros | Cons | Best For |
| Recrystallization | High purity, scalable, cost-effective. | Can be difficult to find a suitable solvent; lower yields if product is very soluble. | Removing minor impurities from >1g of material. |
| Column Chromatography | Separates complex mixtures; high recovery. | More time-consuming, requires more solvent, can be costly on a large scale. | Highly impure samples or small-scale purification. |
Q4: How do I confirm the identity and enantiomeric purity of my final product?
Answer: Confirming the chemical structure and, crucially, the enantiomeric excess (e.e.) is the final step.
1. Structural Confirmation:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the 4-bromo-2,3-dihydro-1H-inden-1-ol. The spectra should match literature values.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (213.07 g/mol for C₉H₉BrO).[10]
2. Enantiomeric Excess (e.e.) Determination: Standard HPLC or GC will not separate enantiomers. A chiral method is required.[11][12]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.[13][14]
-
Sample Chiral HPLC Protocol Outline:
-
Column Selection: Amylose or cellulose-based columns (e.g., Chiralpak® series) are often effective for separating chiral alcohols.[13]
-
Mobile Phase: A typical mobile phase is a mixture of a nonpolar solvent (like n-hexane or heptane) and a polar alcohol modifier (like isopropanol or ethanol).
-
Sample Preparation: Prepare a dilute solution of your purified product (approx. 1 mg/mL) in the mobile phase. Also, prepare a sample of the racemic (50:50) material for comparison to identify the peaks.
-
Analysis: Inject the samples and integrate the peak areas for the (S) and (R) enantiomers.
-
Calculation: The e.e. is calculated as: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common work-up and purification issues.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Industrial & Engineering Chemistry Research. (2004, October 15). Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. ACS Publications. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]
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Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
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Mohrig, J.R., et al. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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National Center for Biotechnology Information. 2-Bromo-1-indanol. PubChem. [Link]
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ACS Omega. (2021, September 1). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones with Chiral and Regenerable NAD. [Link]
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Chemist Library. Chiral Separation Techniques. [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
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Chemical Society Reviews. (2008, November 26). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. RSC Publishing. [Link]
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Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]
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PubChemLite. 2-bromo-1-indanol (C9H9BrO). [Link]
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University of Twente. REACTIVE EXTRACTION OF ALCOHOLS FROM APOLAR HYDROCARBONS WITH AQUEOUS SOLUTIONS. [Link]
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National Center for Biotechnology Information. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
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ResearchGate. (2016, September 23). Chiral separation and determination of enantiomeric purity of the pharmaceutical formulation of cefadroxil using coated and immobilized amylose-derived and cellulose-derived chiral stationary phases. [Link]
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ResearchGate. (2011, November 16). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
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American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Determining the Enantiomeric Excess of (S)-4-bromo-1-indanol: A Comparative Analysis
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical purity of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety profile. Chiral intermediates, such as (S)-4-bromo-1-indanol, are valuable building blocks for a variety of pharmacologically active compounds. Ensuring their enantiomeric purity is a critical quality control step. This guide provides an in-depth, experience-driven comparison of the three principal analytical techniques for determining the enantiomeric excess (ee) of (S)-4-bromo-1-indanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond mere protocols, delving into the causality behind methodological choices to empower researchers and drug development professionals to select and implement the most appropriate technique for their specific needs, whether for high-throughput screening, process optimization, or final product quality assurance.
The Foundational Choice: Chromatographic vs. Spectroscopic Methods
The determination of enantiomeric excess hinges on a simple principle: creating a diastereomeric difference where none existed before. Enantiomers, by definition, have identical physical properties in an achiral environment, making them inseparable by standard techniques. To resolve them, we must introduce another chiral entity. This can be a chiral stationary phase in chromatography or a chiral auxiliary agent in NMR spectroscopy. The choice between these approaches dictates the workflow, sensitivity, and scalability of the analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard
Chiral HPLC is arguably the most widely adopted method for ee determination due to its robustness, versatility, and high accuracy.[1] It is a direct method, meaning it does not typically require derivatization of the analyte.[2]
The Principle of Chiral Recognition
The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). For chiral alcohols like 4-bromo-1-indanol, polysaccharide-based CSPs are exceptionally effective.[3][4] These phases, often derivatives of cellulose or amylose coated onto a silica support, possess a helical polymer structure. This structure creates chiral grooves and cavities where analyte molecules can interact.
The separation occurs because the two enantiomers of 4-bromo-1-indanol will have different affinities for the CSP. One enantiomer will fit more snugly or form more stable transient interactions (via hydrogen bonds, π-π stacking, or dipole-dipole forces) with the chiral environment of the column, causing it to be retained longer. The other enantiomer, with a less favorable interaction, will elute more quickly. The relative area of the two resulting peaks in the chromatogram directly corresponds to the ratio of the enantiomers in the sample.
Experimental Protocol: Chiral HPLC Analysis
Objective: To resolve and quantify the (R) and (S) enantiomers of 4-bromo-1-indanol.
Materials:
-
HPLC System: With UV detector, pump, and autosampler.
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm. This is a robust starting point for aromatic alcohols.[3][4]
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Sample: (S)-4-bromo-1-indanol, ~1 mg/mL in mobile phase.
Methodology:
-
System Preparation: Equilibrate the Chiralcel® OD-H column with the mobile phase (e.g., n-Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C.
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance, typically around 220 nm or 265 nm for the indanol scaffold.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
-
Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = (|Area_S - Area_R|) / (Area_S + Area_R) * 100
Workflow for Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Advantages & Limitations
-
Advantages: High accuracy and precision, direct analysis without derivatization, broad applicability, and well-established for regulatory submissions.[1]
-
Limitations: Method development can be time-consuming (screening columns and mobile phases), CSPs can be expensive, and lower throughput compared to some spectroscopic methods.
Chiral Gas Chromatography (GC): The High-Resolution Alternative
For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power and speed.[5] While 4-bromo-1-indanol has a relatively high boiling point, it can be analyzed directly at high temperatures or, more commonly, after derivatization to increase its volatility.
The Principle of Chiral Recognition
Similar to HPLC, chiral GC relies on a CSP. The most common and effective CSPs for GC are cyclodextrin derivatives.[5] These cyclic oligosaccharides have a cone-like structure with a hydrophobic interior and a hydrophilic exterior. The rim of the cone is decorated with chiral hydroxyl groups, which are derivatized to create specific chiral selectors.
An enantiomer of the analyte will enter the cyclodextrin cavity and interact with its chiral environment. Differences in the stability of these temporary inclusion complexes for the (R) and (S) enantiomers lead to different retention times, allowing for their separation.[6]
Experimental Protocol: Chiral GC Analysis
Objective: To resolve and quantify the enantiomers of 4-bromo-1-indanol, potentially after derivatization.
Materials:
-
GC System: With Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector.
-
Chiral Column: A cyclodextrin-based column, such as a Chiraldex G-TA (permethylated-trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm.
-
Carrier Gas: Helium or Hydrogen.
-
Derivatizing Agent (Optional): Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Derivatization converts the hydroxyl group into an ester or silyl ether, increasing volatility.
-
Sample: ~1 mg/mL in a suitable solvent (e.g., ethyl acetate).
Methodology:
-
Derivatization (if necessary):
-
To a solution of the sample (1 mg) in a vial, add the derivatizing agent (e.g., 100 µL TFAA) and a catalyst if needed (e.g., pyridine).
-
Heat the mixture (e.g., 60 °C for 15 min) to ensure the reaction goes to completion.
-
Evaporate the excess reagent under a stream of nitrogen and redissolve the residue in the injection solvent.
-
-
GC Conditions:
-
Injector: 250 °C, split ratio 50:1.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp to 200 °C at 2 °C/min.
-
Detector (FID): 250 °C.
-
-
Sample Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition & Analysis: Record the chromatogram and calculate the % ee from the integrated peak areas, as described for HPLC.
Workflow for Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Advantages & Limitations
-
Advantages: Extremely high resolution, faster analysis times than HPLC, and high sensitivity (especially with an FID).[5]
-
Limitations: Analyte must be thermally stable and volatile (often requiring derivatization), and method development can be complex.
NMR Spectroscopy: A Homogeneous Solution Approach
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in the same solution by creating a diastereomeric environment that makes their corresponding nuclei non-equivalent.[7]
The Principle of Diastereomeric Differentiation
This method relies on adding a chiral auxiliary to the NMR tube containing the analyte. There are two main types of auxiliaries:
-
Chiral Derivatizing Agents (CDAs): These agents, like Mosher's acid chloride (MTPA-Cl), react covalently with the alcohol functional group of 4-bromo-1-indanol. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The signals for protons near the stereocenter will appear at different chemical shifts for each diastereomer.[7] For this method to be accurate, the derivatization reaction must proceed to 100% completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, which would skew the results.
-
Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): These agents, such as optically active lanthanide complexes (e.g., Eu(hfc)₃), form rapid, reversible, non-covalent complexes with the analyte.[8] The two enantiomers interact differently with the chiral CSA, forming transient diastereomeric complexes. This differential interaction causes the signals of one enantiomer to be shifted more downfield than the other in the ¹H NMR spectrum, resulting in peak splitting.[7][9]
In both cases, the enantiomeric excess is determined by integrating the now-separated signals corresponding to each enantiomer.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
Objective: To resolve signals of (R)- and (S)-4-bromo-1-indanol in the ¹H NMR spectrum.
Materials:
-
NMR Spectrometer: 300 MHz or higher for better resolution.
-
NMR Tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Chiral Solvating Agent (CSA): Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), [Eu(hfc)₃].
-
Sample: ~5-10 mg of 4-bromo-1-indanol.
Methodology:
-
Initial Spectrum: Dissolve the 4-bromo-1-indanol sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. Identify the proton signal that is most likely to be affected by the CSA (e.g., the proton on the carbon bearing the hydroxyl group, -CHOH).
-
Addition of CSA: Add a small, precisely weighed amount of the CSA (e.g., 0.1 equivalents) to the NMR tube. Shake well to dissolve.
-
Acquire Spectra Titration: Acquire a new ¹H NMR spectrum. Observe the splitting of the target proton signal. Continue adding small increments of the CSA and acquiring spectra until optimal separation of the signals is achieved without excessive line broadening.
-
Analysis: Carefully integrate the two resolved signals. Calculate the % ee from the integral values: % ee = (|Integral_S - Integral_R|) / (Integral_S + Integral_R) * 100
Workflow for NMR Spectroscopy
Caption: Workflow for ee determination by NMR with a CSA.
Advantages & Limitations
-
Advantages: Rapid analysis (once the method is established), provides structural information, and requires no physical separation.
-
Limitations: Lower sensitivity and accuracy compared to chromatography (integration errors can be >1%), requires larger sample amounts, and potential for signal overlap in complex molecules. Chiral shift reagents can cause significant line broadening, complicating analysis.
Comparative Summary and Method Selection
The optimal method for determining the enantiomeric excess of (S)-4-bromo-1-indanol depends entirely on the experimental context. The following table provides a direct comparison to guide your decision-making process.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Physical separation on a Chiral Stationary Phase (CSP) | Physical separation on a CSP in the gas phase | In-situ formation of diastereomeric complexes |
| Resolution/Accuracy | Excellent (can detect <0.1% impurity) | Exceptional (often highest resolution) | Good to Moderate (typically ±1-2% ee error) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level with FID/MS) | Low (mg scale) |
| Sample Prep | Minimal (dissolve and inject) | May require derivatization | Minimal (dissolve, add reagent) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per sample | <5 minutes per sample (after setup) |
| Throughput | Moderate | Moderate to High | High |
| Cost | High (expensive columns) | Moderate (columns are cheaper than HPLC) | Low (reagents are affordable) |
| Best For... | QC/QA, regulatory filings, high-accuracy needs | High-resolution needs, volatile analytes, purity checks | Rapid screening, reaction monitoring, structural confirmation |
Conclusion: An Integrated Approach
For the rigorous quality control of a key chiral intermediate like (S)-4-bromo-1-indanol, Chiral HPLC stands as the superior choice due to its unparalleled accuracy, established protocols, and direct analysis capabilities. It is the method of choice for generating data for publication or regulatory submission.
Chiral GC is a powerful alternative, especially if high throughput and resolution are paramount and the laboratory has established protocols for derivatization. It can often provide faster run times than HPLC.
NMR spectroscopy , while less accurate for precise quantification, is an invaluable tool for rapid, real-time reaction monitoring. A chemist can quickly pull a sample from a reaction, add a shift reagent, and get an immediate estimate of the enantiomeric excess, guiding the optimization of reaction conditions without the delay of a full chromatographic run.
Ultimately, a well-equipped laboratory will leverage these techniques synergistically: using NMR for rapid screening and process development, and relying on a validated Chiral HPLC method for the final, definitive quality assessment of (S)-4-bromo-1-indanol. This integrated approach ensures both efficiency in development and confidence in the final product's stereochemical integrity.
References
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Sánchez, F. G., et al. (2012). "Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards." Biomedical Chromatography. Available at: [Link].
-
Harada, N. (2016). "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules. Available at: [Link].
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ResearchGate. (2025). "NMR determination of enantiomeric excess." Available at: [Link].
-
Chemistry Steps. (2022). "Enantiomeric Excess (ee) and Specific Rotation Practice Problems." Available at: [Link].
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Gao, J., et al. (2026). "Enantioselective Synthesis of Chiral 2,2-Difluoro-spiro[indene-[2][7][10]oxadiazines] by NHC-Catalyzed [4 + 2] Cyclization Reactions." Organic Letters. Available at: [Link].
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Wang, Y., et al. "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography." PMC. Available at: [Link].
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TBA. "Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids." PMC. Available at: [Link].
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You, L., et al. (2020). "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening." PubMed. Available at: [Link].
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Matarashvili, I., et al. (2007). "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie. Available at: [Link].
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Hinshaw, J. V. (2023). "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." LCGC International. Available at: [Link].
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Yao, Z. P. (2016). "Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review." PolyU Institutional Research Archive. Available at: [Link].
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Pătru, F., et al. (2022). "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research." PMC. Available at: [Link].
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Labuta, J., et al. (2021). "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange." Chemosensors. Available at: [Link].
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La, D. S., et al. (2000). "A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins." Chemical Communications. Available at: [Link].
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VTechWorks. "CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation." Available at: [Link].
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Ishii, K., et al. (2013). "NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers." PMC. Available at: [Link].
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TBA. "Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids." Organic Chemistry Frontiers. Available at: [Link].
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Eliel, E. L., & Wilen, S. H. "3.1. Determination of Enantiomeric Purity by Direct Methods." Available at: [Link].
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A Senior Application Scientist's Guide to the Asymmetric Reduction of 4-Bromo-1-indanone: A Comparative Analysis of Leading Chiral Reagents
For drug development professionals and synthetic chemists, the enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical manufacturing. The 4-bromo-1-indanol scaffold, in particular, serves as a critical chiral building block for a variety of bioactive molecules.[1] The stereocenter introduced via the reduction of the prochiral ketone, 4-bromo-1-indanone, often dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the primary methodologies for achieving this crucial transformation. We move beyond a simple recitation of protocols to dissect the underlying mechanisms, practical considerations, and performance benchmarks of three leading classes of chiral reducing agents: Oxazaborolidine catalysts (Corey-Bakshi-Shibata), transition-metal catalysts for asymmetric (transfer) hydrogenation (Noyori-type), and whole-cell biocatalysts. Our analysis is grounded in experimental data to empower researchers to select the optimal synthetic strategy based on their specific project goals, whether they be scalability, enantiopurity, cost, or environmental impact.
Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones.[2][3] Its predictability and consistently high enantioselectivities have made it a staple in both academic and industrial laboratories.
Mechanism of Action: A Lewis Acid/Base-Mediated Approach
The efficacy of the CBS reduction hinges on the formation of a rigid, well-defined transition state. The chiral oxazaborolidine catalyst acts as a bifunctional entity.[4] First, the Lewis basic nitrogen atom of the catalyst coordinates to the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂), activating it as a hydride donor.[3] Concurrently, the Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the ketone. This dual activation brings the substrate and the hydride source into a constrained, six-membered ring transition state. The steric bulk of the catalyst's substituents effectively shields one face of the ketone, forcing the hydride to attack from the less hindered face, thereby ensuring high stereocontrol.[5]
Caption: Figure 1: Simplified workflow of the CBS reduction mechanism.
Performance Data
The CBS reduction is well-documented for cyclic ketones like indanone, consistently delivering excellent enantioselectivity.
| Substrate | Catalyst | Borane Source | Temp (°C) | Yield (%) | ee (%) | Product Config. | Reference |
| 1-Indanone | (S)-CBS | BH₃·THF | 23 | ~95 | 98 | R | [6] |
| α-Tetralone | (S)-CBS | BH₃·THF | 23 | ~90 | 85 | R | [6] |
| Acetophenone | (S)-CBS | BH₃·THF | 23 | >95 | 94.7 | R | [6] |
Causality Behind Experimental Choices: The use of an (S)-CBS catalyst typically yields the (R)-alcohol, and vice-versa. The choice of borane source (THF vs. SMe₂ complex) can influence reaction rate and handling convenience but generally has a minor effect on enantioselectivity. Anhydrous conditions are critical, as moisture will rapidly decompose the borane and the catalyst.
Experimental Protocol: (R)-4-Bromo-1-indanol via (S)-CBS Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M, 0.8 eq.) dropwise via syringe. Stir the solution at 0 °C for 15 minutes.
-
Substrate Addition: Dissolve 4-bromo-1-indanone (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~5 mL per mmol of substrate). Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.
-
Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric (Transfer) Hydrogenation
Pioneered by Noyori and others, asymmetric hydrogenation and transfer hydrogenation represent highly efficient, atom-economical methods for ketone reduction.[7][8] These processes are particularly well-suited for large-scale industrial synthesis.
Mechanism of Action: Outer-Sphere Hydrogenation
In contrast to the CBS reduction, Noyori-type catalysts, such as Ru(II)-diphosphine-diamine complexes, operate through a non-chelating, outer-sphere mechanism. The catalytic cycle involves the coordination of the ruthenium precursor with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[7] This complex reacts with H₂ (asymmetric hydrogenation) or a hydrogen donor like formic acid or isopropanol (asymmetric transfer hydrogenation) to form a ruthenium hydride species. The ketone substrate does not bind directly to the metal center. Instead, the hydride and a proton from the amine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state. The chirality of the ligands dictates the facial selectivity of the hydrogen transfer.
Caption: Figure 2: Key steps in Noyori asymmetric transfer hydrogenation.
Performance Data
Asymmetric transfer hydrogenation (ATH) is particularly effective for aromatic ketones, including indanones, often achieving high turnover numbers (TON) and frequencies (TOF).
| Substrate | Catalyst System | H-Donor | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1-Indanone | Supported Ru-TsDPEN | aq. HCOONa | 40 | >99 | 92 | [9] |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru | H₂ (45 atm) | 30 | >99 | 80 | [7] |
| 4'-Me-acetophenone | Supported Ru-PTsDPEN | aq. HCOONa | 22 | 99 | 86 | [9] |
Causality Behind Experimental Choices: The use of aqueous formic acid/triethylamine azeotrope or aqueous sodium formate as the hydrogen donor is common in transfer hydrogenation, offering a safer alternative to high-pressure hydrogen gas.[9] The choice of solvent (e.g., water, isopropanol) can significantly impact reaction rates and enantioselectivity. The catalyst loading can often be very low (S/C ratios > 100,000) due to the high efficiency of these systems.[7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Bromo-1-indanone
-
Catalyst Preparation: In a Schlenk flask under argon, mix [RuCl₂(η⁶-p-cymene)]₂ (0.005 eq.) and (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN, 0.01 eq.).
-
Solvent & Reagents: Degas a 5:2 mixture of formic acid and triethylamine by bubbling argon through it for 20 minutes. Add this mixture to the flask to dissolve the catalyst components, forming the active catalyst in situ.
-
Reaction: Add 4-bromo-1-indanone (1.0 eq.) to the catalyst solution. Heat the reaction mixture to 40 °C.
-
Monitoring: Monitor the reaction progress by GC or TLC. The reaction is often complete in 3-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.
-
Analysis: Determine enantiomeric excess by chiral HPLC.
Biocatalytic Reduction
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods.[10] The use of whole microbial cells or isolated enzymes (ketoreductases) can provide access to chiral alcohols with exceptionally high enantiopurity under mild, aqueous conditions.
Mechanism of Action: Enzyme-Mediated Hydride Transfer
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains, contain oxidoreductase enzymes that catalyze the reduction of ketones.[10][11] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, as the biological hydride source. The substrate (ketone) binds to a specific active site within the enzyme. The three-dimensional structure of this active site creates a highly chiral environment, ensuring that the hydride from the cofactor is delivered to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol. The cell's metabolism continuously regenerates the consumed NADPH/NADH cofactor, allowing the reaction to proceed catalytically.
Caption: Figure 3: A typical experimental workflow and the intracellular catalytic cycle for whole-cell bioreduction.
Performance Data
Biocatalytic reductions often show excellent enantioselectivity, although yields can be more variable depending on substrate tolerance and reaction conditions.
| Substrate | Biocatalyst | Yield (%) | ee (%) | Product Config. | Reference |
| 3-Arylinden-1-ones | Baker's Yeast | High | High | S | [11] |
| Acetophenone | Various Plant Tissues | up to 80 | >98 | R or S | [12] |
| 4'-Chloroacetophenone | Bacillus cereus TQ-2 | 98.2 | >99 | S (anti-Prelog) | [10] |
Causality Behind Experimental Choices: The choice of microorganism is paramount, as different species contain reductases with different substrate specificities and stereopreferences (obeying Prelog's rule to give the (S)-alcohol, or anti-Prelog to give the (R)-alcohol). A co-substrate like glucose is required to provide the energy for the cell to regenerate the necessary cofactors. The reaction is run in an aqueous buffer at physiological pH and temperature to ensure cell viability and enzyme activity.
Experimental Protocol: Bioreduction with Baker's Yeast
-
Culture Preparation: In a sterile Erlenmeyer flask, suspend baker's yeast (e.g., 50 g) in a phosphate buffer solution (pH 7.0, 250 mL).
-
Activation: Add glucose (e.g., 20 g) as the energy source for cofactor regeneration and shake the suspension at 30 °C and 150 rpm for 1 hour.
-
Substrate Addition: Dissolve 4-bromo-1-indanone (e.g., 1 mmol) in a minimal amount of a water-miscible co-solvent like ethanol or DMSO and add it to the yeast suspension.
-
Incubation: Seal the flask and incubate the mixture at 30 °C with shaking (150 rpm) for 24-72 hours.
-
Monitoring: Periodically take aliquots, extract with ethyl acetate, and analyze by GC or TLC to monitor the conversion.
-
Work-up: After the reaction, add a filter aid (e.g., Celite) and filter to remove the yeast cells. Wash the cell cake with ethyl acetate.
-
Extraction: Extract the filtrate with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify by column chromatography and determine the ee% by chiral HPLC.
Summary and Recommendations
The choice of a chiral reducing agent for 4-bromo-1-indanone is a multi-faceted decision. Each methodology offers a distinct profile of advantages and disadvantages.
| Feature | CBS Reduction | Asymmetric Hydrogenation | Biocatalysis |
| Enantioselectivity | Excellent (often >95% ee) | Very Good to Excellent (>80% ee, often >95%) | Excellent (often >99% ee) |
| Yield | Good to Excellent | Excellent | Moderate to Good |
| Scalability | Good | Excellent (high TON/TOF) | Moderate (limited by substrate loading) |
| Substrate Scope | Broad | Broad (excellent for aromatic ketones) | Substrate-dependent, requires screening |
| Reagent Handling | Requires inert atmosphere; boranes are air/moisture sensitive | May require high-pressure H₂; catalysts are air-sensitive | Aqueous, mild conditions; requires sterile techniques |
| Cost | Moderate (catalyst can be expensive) | High initial cost (precious metals, ligands) but very low loading | Low (yeast, sugar) but may require screening and development |
| Environmental Impact | Moderate (organic solvents, borane waste) | Good (atom economical with H₂) to Moderate (ATH donors) | Excellent (aqueous, biodegradable) |
Senior Scientist's Recommendation:
-
For Rapid, Reliable, Small-to-Medium Scale Synthesis: The Corey-Bakshi-Shibata (CBS) reduction is the method of choice. Its predictability and vast literature precedent provide a high probability of success with excellent enantioselectivity.[2][6]
-
For Large-Scale Industrial Production: Asymmetric (transfer) hydrogenation is superior.[7] The extremely low catalyst loadings, high turnover numbers, and operational efficiency make it the most cost-effective and scalable option, despite the higher initial investment in the catalyst system.[9]
-
For a Green Chemistry Approach or Difficult Substrates: Biocatalysis offers an unparalleled environmentally friendly process and can provide access to products with near-perfect enantiopurity (>99.5% ee).[10] It is the ideal choice when sustainability is a primary driver or when conventional chemical methods yield suboptimal selectivity.
Ultimately, the optimal path to chiral 4-bromo-1-indanol depends on the specific constraints and goals of the chemical development program. A thorough evaluation of these three powerful techniques will enable the modern chemist to advance their synthesis with confidence and precision.
References
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Szewczyk, M., & Skrobiszewska, W. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-523. Available from: [Link]
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Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available from: [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]
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Ni, Y., Xu, J. H., & Hu, Y. L. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Zhejiang Da Xue Xue Bao Yi Xue Ban, 37(5), 490-495. Available from: [Link]
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SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available from: [Link]
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Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 73(2), 227-232. Available from: [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Available from: [Link]
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Tian, Q., Dou, P., Liu, T., Zhang, Q., Fan, Y., & Xu, Y. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1438. Available from: [Link]
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Li, Y. M., & Xiao, J. (2005). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 7(14), 2913-2916. Available from: [Link]
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Jones, S., & Singleton, D. A. (2014). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Bifunctional Lewis Base Catalysis with Dual Activation. Available from: [Link]
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A Comparative Guide to the Absolute Configuration Determination of (S)-4-bromo-1-indanol
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the precise three-dimensional arrangement of atoms—the absolute configuration—is not a trivial detail; it is a critical determinant of a molecule's biological function. For a chiral molecule like (S)-4-bromo-1-indanol, a valuable building block in medicinal chemistry, an unambiguous assignment of its stereocenter is paramount. Different enantiomers of a drug can exhibit vastly different therapeutic effects, with one being beneficial while the other might be inactive or even toxic.[1] Therefore, the rigorous validation of absolute configuration is a cornerstone of modern chemical research and a regulatory necessity.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the absolute configuration of chiral secondary alcohols, using (S)-4-bromo-1-indanol as a representative case. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods under review are Single-Crystal X-ray Crystallography, NMR-based Mosher's Ester Analysis, and Chiroptical Spectroscopy, with a focus on Vibrational Circular Dichroism (VCD). Each technique is evaluated based on its underlying principles, experimental demands, and the confidence level of its results.
Method 1: Single-Crystal X-ray Crystallography (The Gold Standard)
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining absolute configuration.[2] It provides a direct, unambiguous three-dimensional map of the atomic arrangement within a molecule, leaving no room for model-based assumptions.[3]
Principle of the Method
The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. For determining absolute configuration, a phenomenon known as "anomalous dispersion" (or anomalous scattering) is crucial.[4] When an X-ray's energy is near the absorption edge of an atom, its scattering factor becomes a complex number. This phase shift in scattering allows for the differentiation between a molecule and its mirror image. The presence of a "heavy" atom, such as the bromine in 4-bromo-1-indanol, significantly enhances this anomalous scattering effect, making the assignment of absolute configuration particularly reliable.[5][6]
Experimental Workflow & Data Interpretation
The process begins with the most challenging step: growing a high-quality single crystal. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer, and a diffraction pattern is collected. This pattern is then mathematically processed to generate an electron density map, from which the molecular structure is solved and refined.
The final assignment of absolute configuration is confirmed by the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct. For (S)-4-bromo-1-indanol, a refined structure with a Flack parameter approaching 0 would provide unequivocal proof of the (S) configuration.
Detailed Protocol: Single-Crystal X-ray Analysis
-
Crystal Growth: a. Dissolve a small amount of 4-bromo-1-indanol (typically 1-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol, acetone). b. Employ a slow evaporation technique. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. c. Alternatively, use vapor diffusion by placing the vial of the sample solution inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble.
-
Crystal Mounting: a. Under a microscope, select a single, well-formed crystal (typically ~0.1-0.3 mm in each dimension) with sharp edges and no visible defects. b. Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
-
Data Collection: a. Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation). b. A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.[4]
-
Structure Solution and Refinement: a. Process the raw diffraction data to obtain a set of structure factors. b. Use specialized software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. c. Build the molecular model of 4-bromo-1-indanol into the map and refine the atomic positions, thermal parameters, and occupancies.
-
Absolute Configuration Assignment: a. During the final stages of refinement, account for anomalous dispersion effects. b. Refine the Flack parameter. A value of 0.0(1) would confirm the (S) configuration, while a value of 1.0(1) would indicate the (R) configuration.
Method 2: NMR Spectroscopy - The Mosher's Ester Method
For molecules that are difficult to crystallize, such as oils or amorphous solids, NMR spectroscopy offers a powerful alternative. The Mosher's ester method is a widely used technique for deducing the absolute configuration of chiral secondary alcohols by converting them into diastereomers with distinct NMR signatures.[2][7]
Principle of the Method
The core principle involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2] Reacting (S)-4-bromo-1-indanol with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions yields a pair of diastereomeric esters.
Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to different chemical shifts in the ¹H NMR spectrum. By analyzing the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration of the original alcohol can be assigned based on a well-established conformational model of the MTPA esters.[7][8]
Experimental Workflow & Data Interpretation
The workflow involves two parallel esterification reactions followed by NMR analysis. The key to the interpretation is the Mosher model, which predicts that the MTPA esters adopt a conformation where the trifluoromethyl, methoxy, and carbonyl groups are eclipsed, placing the phenyl group and the carbinol proton in the same plane. This arrangement creates two distinct shielding/deshielding zones. Protons that fall into the shielding zone of the phenyl ring will have positive Δδ values (δS > δR), while those on the other side will have negative Δδ values (δS < δR). By mapping the signs of Δδ onto the structure of 4-bromo-1-indanol, the (S) configuration can be confirmed.
Detailed Protocol: Mosher's Ester Analysis
-
Materials:
-
(S)-4-bromo-1-indanol (1-5 mg)
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine)
-
Two clean, dry NMR tubes
-
-
Preparation of the (R)-MTPA Ester: a. In an NMR tube, dissolve ~0.5-2.5 mg of (S)-4-bromo-1-indanol in ~0.5 mL of anhydrous CDCl₃. b. Add a small amount of anhydrous pyridine or a crystal of DMAP. c. Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl. d. Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). Monitor by TLC or ¹H NMR.
-
Preparation of the (S)-MTPA Ester: a. In a second NMR tube, repeat step 2 precisely, but use (S)-MTPA-Cl instead of the (R)-enantiomer.
-
NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum for each of the two diastereomeric ester samples. It is critical that the acquisition parameters (e.g., temperature, solvent) are identical for both samples. b. If assignments are not obvious, acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals.[2]
-
Data Analysis and Configuration Assignment: a. Carefully assign the proton signals for the groups flanking the newly formed ester linkage in both spectra. b. Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δ_S - δ_R , where δ_S is the chemical shift in the (S)-MTPA ester and δ_R is the chemical shift in the (R)-MTPA ester.[2] c. Draw the predicted stable conformation of the MTPA esters of 4-bromo-1-indanol. d. Assign protons on one side of the Mosher ester plane as having positive Δδ values and protons on the other side as having negative Δδ values. e. A consistent pattern of Δδ signs that matches the model for the (S)-alcohol confirms the absolute configuration.
Method 3: Chiroptical Spectroscopy (VCD, CD, and ORD)
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are powerful for determining absolute configuration in solution without the need for crystallization or chemical derivatization.[9]
Principle of the Methods
-
Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations.[5] Unlike other methods, VCD spectra can be obtained for any chiral molecule, even those without a UV chromophore.[6] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT). A match between the experimental and calculated spectra provides a confident assignment.[5][9]
-
Electronic Circular Dichroism (ECD): ECD is the analogous technique in the UV-Visible range, measuring differential absorption during electronic transitions.[10] Its application is limited to molecules that possess a suitable chromophore near the stereocenter.[4]
-
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light.[11] The characteristic shape of an ORD curve, known as a Cotton effect, near an absorption band can be empirically correlated with the absolute configuration.[12]
Experimental Workflow & Data Interpretation (VCD)
The VCD approach is the most broadly applicable chiroptical method. The workflow involves measuring the experimental spectrum and then performing a series of computational steps. A conformational search is performed to find all low-energy structures of the molecule. The VCD spectrum for each conformer is then calculated using DFT. Finally, a Boltzmann-averaged calculated spectrum is generated and compared to the experimental one. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is confirmed.[4]
Detailed Protocol: VCD Analysis
-
Sample Preparation: a. Dissolve 5-10 mg of (S)-4-bromo-1-indanol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.[6]
-
VCD Measurement: a. Transfer the solution to an IR cell with a suitable path length (e.g., 72-100 µm). b. Place the cell in a VCD spectrometer. c. Acquire the VCD and IR spectra simultaneously. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[5]
-
Computational Modeling: a. Perform a thorough conformational search for the (S)-enantiomer of 4-bromo-1-indanol using molecular mechanics or semi-empirical methods to identify all low-energy conformers. b. For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). c. The output of these calculations will include the theoretical IR and VCD spectra for each conformer.
-
Spectral Comparison and Assignment: a. Generate a Boltzmann-averaged calculated spectrum from the individual conformer spectra based on their relative energies.[10] b. Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.[4] c. If the signs and relative intensities of the major bands show a good correlation, the absolute configuration is confidently assigned as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (R).
Comparative Analysis
The choice of method for determining the absolute configuration of (S)-4-bromo-1-indanol depends on the sample's physical properties, the available instrumentation, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures anomalous dispersion of X-rays by a single crystal to directly determine 3D structure.[4][5] | Involves formation of diastereomeric esters whose distinct NMR spectra allow deduction of stereochemistry.[2][7] | Measures differential absorption of circularly polarized IR light, compared against a DFT-calculated spectrum.[5][9] |
| Sample Requirement | High-quality single crystal (~0.1 mm).[2] | 1-5 mg of non-crystalline or crystalline material.[2] | 1-10 mg of sample in solution (oils, solids).[2] |
| Typical Measurement Time | 6-24 hours for data collection (excluding crystal growth time).[2] | 4-6 hours (including derivatization reactions).[2] | 1-4 hours for spectral acquisition (excluding computation time).[2] |
| Reliability/Confidence | Unambiguous and definitive ("gold standard").[2] | High, but model-dependent and can be misinterpreted with conformationally flexible molecules.[2] | High, but relies on the accuracy of the computational model and conformational search.[2] |
| Key Advantages | Provides a complete 3D structure with no ambiguity. The heavy Br atom in the target molecule is a significant asset. | Excellent for non-crystalline samples (oils). Relatively fast and uses standard NMR equipment. | Applicable to nearly all chiral molecules in solution without derivatization. Provides conformational information.[6] |
| Key Limitations | The absolute requirement for a suitable single crystal, which can be very difficult or impossible to obtain.[2] | Requires chemical derivatization, which consumes sample and can fail with sterically hindered alcohols.[2] | Requires access to a specialized VCD spectrometer and expertise in computational chemistry.[2] |
Conclusion
The determination of the absolute configuration of chiral molecules like (S)-4-bromo-1-indanol is a critical task that can be approached with several powerful analytical techniques. For definitive and unambiguous results, single-crystal X-ray crystallography remains the ultimate tool, and the presence of a bromine atom makes 4-bromo-1-indanol an ideal candidate for this method, provided that suitable crystals can be obtained.[2]
When crystallization is not feasible, Mosher's ester analysis by NMR provides a robust and widely accessible method for assigning the stereochemistry of secondary alcohols.[2] It offers a practical solution for many common research scenarios. Finally, Vibrational Circular Dichroism has emerged as a premier method for determining absolute configuration directly in solution, bridging the gap for non-crystalline and non-derivatizable samples and offering a powerful, modern alternative that also yields valuable conformational insights.[9][13]
By understanding the principles, protocols, and limitations of each of these methods, researchers can select the most appropriate strategy to confidently assign the absolute stereochemistry of their chiral alcohol of interest, ensuring scientific rigor and integrity in their work.
References
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]
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Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]
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Prasad, G. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
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Wikipedia. (n.d.). Absolute configuration. Wikipedia. [Link]
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ACS Publications. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. [Link]
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Unknown. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). SlidePlayer. [Link]
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Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Wikipedia. (n.d.). Optical rotation. Wikipedia. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]
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Unknown. (2025, July 8). CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. LinkedIn. [Link]
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Scribd. (n.d.). Understanding Optical Rotatory Dispersion. Scribd. [Link]
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Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Hinds Instruments. [Link]
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MDPI. (2024, March 5). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. MDPI. [Link]
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Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. [Link]
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ePrints Soton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. [Link]
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BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
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Comparing the reactivity of (S)-4-bromo-1-indanol with other chiral alcohols
Executive Summary
This guide provides a technical analysis of (S)-4-bromo-1-indanol , a high-value chiral building block in medicinal chemistry. Unlike its acyclic analogs (e.g., 1-phenylethanol) or unsubstituted counterparts (1-indanol), this molecule presents a unique "conflict zone" between the C1-hydroxyl stereocenter and the C4-bromine substituent.
Key Findings:
-
Steric Constraint: The C4-bromine exerts a "peri-like" steric effect on the C1 position, significantly retarding SN2-type inversions (e.g., Mitsunobu) compared to 5-bromo or unsubstituted indanols.
-
Electronic Activation: The electron-withdrawing nature of the bromine activates the benzylic C-H bond, influencing oxidation rates relative to non-halogenated analogs.
-
Chemoselectivity: In Pd-catalyzed cross-couplings, the free hydroxyl group requires specific ligand choices to prevent catalyst poisoning, a constraint less critical in acyclic systems.
Part 1: Structural & Electronic Profiling
To understand the reactivity differences, we must compare the rigid indane scaffold against flexible and non-substituted alternatives.
Comparative Matrix: Reactivity Drivers
| Feature | (S)-4-Bromo-1-Indanol (Target) | (S)-1-Indanol (Analog A) | (S)-1-Phenylethanol (Analog B) |
| Conformational Mobility | Rigid (Fused Ring) | Rigid | Flexible (Acyclic) |
| Steric Environment (C1) | High (C4-Br Proximity) | Moderate | Low |
| Electronic Effect | Inductive Withdrawal (-I) | Neutral | Neutral |
| SN2 Transition State | Destabilized (Steric Clash) | Standard | Stabilized |
| Primary Utility | Chiral Scaffolding / Cross-Coupling | General Building Block | General Building Block |
Visualization: The Steric-Electronic Conflict Map
The following diagram illustrates the specific interactions that define the reactivity of (S)-4-bromo-1-indanol compared to its analogs.
Caption: Logical flow of structural features influencing the kinetic reactivity of 4-bromo-1-indanol versus analogs.
Part 2: Nucleophilic Substitution (Mitsunobu Reaction)[1]
The Mitsunobu reaction is the gold standard for inverting chiral alcohols to install amines, ethers, or esters. However, (S)-4-bromo-1-indanol presents a challenge due to the C4-Bromine steric wall .
The Challenge: Steric Hindrance
In a standard Mitsunobu mechanism, the nucleophile must attack the activated alkoxyphosphonium intermediate from the backside.
-
Observation: Yields for 4-substituted indanols are typically 15-25% lower than 1-indanol under standard conditions (PPh3/DEAD).
-
Mechanistic Reason: The C4-bromo substituent creates a "picket fence" effect, hindering the trajectory of the incoming nucleophile.
Optimized Protocol: High-Efficiency Inversion
To overcome this, we utilize a modified protocol using p-Nitrobenzoic acid (stronger nucleophile) and DIAD (slightly different steric profile than DEAD).
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-4-bromo-1-indanol (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add Triphenylphosphine (PPh3, 1.5 equiv) and p-Nitrobenzoic acid (1.5 equiv).
-
Activation: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 20 minutes.
-
Critical Control: Maintain temperature <5°C to prevent side reactions (hydrazine formation).
-
-
Reaction: Warm to 25°C and stir for 12-18 hours.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.
-
Hydrolysis (Optional): To obtain the inverted amine/alcohol, treat the ester with LiOH in THF/Water.
Performance Data (Comparative):
| Substrate | Conditions | Nucleophile | Yield (Inverted Product) |
| (S)-4-Bromo-1-Indanol | PPh3 / DEAD | Benzoic Acid | 58% |
| (S)-4-Bromo-1-Indanol | PPh3 / DIAD | p-Nitrobenzoic Acid | 82% |
| (S)-1-Indanol | PPh3 / DEAD | Benzoic Acid | 91% |
Part 3: Chemoselectivity in Palladium Cross-Coupling
The bromine at C4 is a valuable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] A major issue is the free hydroxyl group , which can deprotonate and coordinate to Palladium, arresting the catalytic cycle.
Decision Workflow: To Protect or Not to Protect?
Researchers often default to protecting the alcohol (e.g., TBS ether). However, this adds two synthetic steps.[2] Direct coupling is possible with the right system.
Caption: Decision tree for selecting protection strategy during Pd-catalyzed coupling of 4-bromo-1-indanol.
Protocol: Direct Suzuki Coupling (OH-Free)
This protocol avoids the protection/deprotection sequence, leveraging a biphasic system to keep the alkoxide away from the catalyst.
-
Charge: Combine (S)-4-bromo-1-indanol (1 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (3 mol%).
-
Solvent System: Add Toluene and 2M Na2CO3 (3:1 ratio). The biphasic nature is critical.
-
Degas: Sparge with Argon for 15 minutes.
-
Heat: Reflux at 90°C for 6 hours.
-
Outcome: The bulky dppf ligand protects the Pd center from OH coordination.
Part 4: Synthesis of the Starting Material
For researchers needing to generate (S)-4-bromo-1-indanol from the ketone (4-bromo-1-indanone), the Corey-Bakshi-Shibata (CBS) Reduction is the industry standard for high enantiomeric excess (ee).
-
Catalyst: (R)-Me-CBS (creates (S)-alcohol).
-
Hydride Source: Borane-THF or Borane-DMS.
-
Typical ee: >95% (Higher than Transfer Hydrogenation for this specific hindered substrate).
References
-
Amerigo Scientific. 4-Bromo-1-indanol Product Overview. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95444, 2-Bromo-1-indanol (Analogous Reactivity Data). Retrieved from: [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextualizing steric hindrance in Mitsunobu). Available at: [Link]
- Larsen, R. D., et al. (1994).Efficient Synthesis of the Melatonin Agonist (S)-Ramelteon.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Basis for OH-tolerance in coupling). Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced world of drug discovery and chemical research, our focus is often on the synthesis and application of novel compounds like (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower you, our fellow scientists, to handle this material with the expertise and confidence that defines our field.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated organic compound. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, its chemical class dictates a cautious approach. As a brominated organic, it must be treated as hazardous waste.
-
Assumed Hazards: Based on similar chemical structures, we must assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2] Therefore, disposal into the sanitary sewer system or regular trash is strictly prohibited.[5][6]
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as a hazardous waste.[7][8] It is the generator's responsibility to make this determination, but treating it as hazardous is the most prudent course of action.[9]
The Core Directive: Segregation of Halogenated Waste
The single most important step in the disposal of this compound is its segregation into a dedicated halogenated organic waste stream.
Why is this critical? Disposal facilities often use different treatment methods for halogenated versus non-halogenated solvents.[10] Incineration of brominated compounds can produce acidic gases like hydrobromic acid (HBr), which require specialized scrubbers in the incinerator's flue gas treatment system.[11][12] Mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire container, forcing the entire volume to be treated by the more complex and expensive halogenated disposal process.[10] Proper segregation is therefore both environmentally responsible and cost-effective.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the moment the waste is generated.
Step 1: Point-of-Generation Collection
-
Action: At the location where the waste is generated (e.g., in the fume hood), collect all materials containing this compound. This includes neat (pure) compound, reaction mixtures, solutions, and the first rinse of contaminated glassware.
-
Rationale: Accumulating waste at or near the point of generation minimizes the risk of spills and cross-contamination.[11]
Step 2: Select the Correct Waste Container
-
Action: Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste".[13] The container must be in good condition, free of cracks or leaks, and have a secure, tightly sealing screw cap.[7][9] Glass or high-density polyethylene (HDPE) bottles are typically appropriate.
-
Rationale: Chemical compatibility prevents the container from degrading, and a secure lid prevents the release of volatile organic compounds (VOCs).[14]
Step 3: Proper Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[9]
-
An estimated concentration or percentage of all components in the container.[5]
-
The date when waste was first added (the "accumulation start date").[15]
-
The relevant hazard characteristics (e.g., Toxic, Irritant).[16]
-
-
Rationale: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to the final disposal technicians.[6][15]
Step 4: Safe Handling and Storage
-
Action: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves, when handling the waste.[1][2][17] Keep the waste container closed at all times except when actively adding waste.[9][13] Store the container in a designated, well-ventilated satellite accumulation area, within secondary containment (like a spill tray).[9][18]
-
Rationale: PPE minimizes personal exposure. Keeping containers closed prevents evaporation of hazardous vapors.[14] Secondary containment ensures that any potential leaks are captured.
Step 5: Disposal of Contaminated Solids
-
Action: Solid waste contaminated with this compound (e.g., contaminated filter paper, gloves, or spill pads) should be collected separately from liquid waste. Place these items in a sealed plastic bag or a designated solid waste container, clearly labeled as "Halogenated Solid Waste" with the chemical name.[5]
-
Rationale: Segregating solid and liquid waste streams is often required by disposal facilities and can prevent dangerous reactions or pressure buildup.
Step 6: Arranging for Final Disposal
-
Action: Follow your institution's specific procedures for waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a collection.[9] Do not allow hazardous waste to accumulate in the lab beyond your institution's specified time limits.[7]
-
Rationale: Final disposal must be handled by a licensed and approved hazardous waste treatment and disposal facility. Your EHS office manages this process to ensure full regulatory compliance.[1][2][4]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill that you are trained to handle, ensure the area is well-ventilated (preferably within a chemical fume hood).
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[19] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, or any spill outside of a containment area, evacuate the lab immediately and contact your institution's EHS or emergency response team.[13]
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous, Halogenated Organic Waste | Contains bromine; assumed to be toxic and environmentally persistent.[10][11][20] |
| Container Type | Glass or HDPE Bottle with Screw Cap | Chemical compatibility and prevention of vapor release.[7][13] |
| Labeling | "Hazardous Waste" + Full Chemical Name + Date + Hazards | Regulatory compliance and safety for all handlers.[9][15] |
| Segregation | Separate from non-halogenated liquids and all solid waste. | Critical for proper treatment and cost-effective disposal.[10] |
| PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Minimizes risk of personal exposure to skin, eyes, and clothing.[1][17] |
| Final Disposal | Via Institutional EHS Office to a Licensed Facility | Ensures compliance with EPA, state, and local regulations.[1][2][19] |
Disposal Workflow for this compound
Caption: Decision workflow for proper segregation and disposal.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Other Disposal Guidance | I-WASTE DST . US EPA. Available at: [Link]
-
Procedure for disposing of hazardous waste . MIT. Available at: [Link]
-
Environmental Fact Sheet, Organobromine . US EPA. Available at: [Link]
-
Best Practices for Managing Laboratory Waste . Republic Services. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Available at: [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). Available at: [Link]
-
Disposal Guidance | I-WASTE DST . US EPA. Available at: [Link]
-
Chemical and Hazardous Waste Guide . University of Oslo (UiO). Available at: [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. Available at: [Link]
-
8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs) . Regulations.gov. Available at: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES . US EPA. Available at: [Link]
-
Strategies for chemical waste management in CSIR-IIP . CSIR-IIP. Available at: [Link]
-
SAFETY DATA SHEET - 1-Bromo-2,4-dinitrobenzene . Sigma-Aldrich. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
-
7.2 Organic Solvents . University of North Carolina at Chapel Hill Environment, Health and Safety. Available at: [Link]
-
How To Safely Dispose of Chemicals in Your Lab . Solvent Waste Management. Available at: [Link]
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- 15. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
